molecular formula C11H10F3NO3 B176184 Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate CAS No. 17738-86-2

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Cat. No.: B176184
CAS No.: 17738-86-2
M. Wt: 261.2 g/mol
InChI Key: UKPJCBWVGQNZSF-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate is a useful research compound. Its molecular formula is C11H10F3NO3 and its molecular weight is 261.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPJCBWVGQNZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365200
Record name ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17738-86-2
Record name ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate is a fascinating, yet under-researched, small molecule with significant potential in the realms of medicinal chemistry and materials science. Its unique structural features, namely the trifluoromethyl group and the anilino-oxoacetate core, suggest a range of possible applications, from a building block in the synthesis of complex heterocyclic systems to a candidate for biological screening in drug discovery programs.

The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups in drug design, often introduced to enhance metabolic stability, improve binding affinity, and increase lipophilicity of a lead compound. The anilino-oxoacetate moiety, on the other hand, is a versatile scaffold that can be readily modified and has been explored for a variety of biological activities.

This technical guide aims to provide a comprehensive overview of this compound, consolidating available data on its physicochemical properties, proposing a viable synthetic route, discussing its potential applications in drug development based on its structural attributes, and outlining essential safety and handling protocols.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
CAS Number 17738-86-2[1]
Molecular Formula C₁₁H₁₀F₃NO₃[1]
Molecular Weight 261.2 g/mol [1]
Melting Point 121 °C[1]
Density (Predicted) 1.356 ± 0.06 g/cm³[1]
pKa (Predicted) 10.74 ± 0.70[1]
Physical State Solid[2]

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway: Nucleophilic Acyl Substitution

The synthesis can be envisioned as a nucleophilic acyl substitution reaction between 3-(trifluoromethyl)aniline and an activated form of ethyl hydrogen oxalate, such as ethyl oxalyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the desired amide product.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product reactant1 3-(Trifluoromethyl)aniline reaction Nucleophilic Acyl Substitution reactant1->reaction Nucleophile reactant2 Ethyl Oxalyl Chloride reactant2->reaction Electrophile product This compound reaction->product Forms Amide Bond

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions and should be optimized for best results.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Ethyl oxalyl chloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

  • Acylation: Slowly add ethyl oxalyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, IR, and MS). The expected spectroscopic data is discussed in the "Characterization" section.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural features suggest it as a promising candidate for screening in various drug discovery programs.

The Role of the Trifluoromethyl Group

The presence of the trifluoromethyl group is a key feature that warrants investigation. This group is known to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug.

  • Increase Lipophilicity: The -CF₃ group can improve a molecule's ability to cross cell membranes.

  • Modulate Binding Affinity: The electron-withdrawing nature and steric bulk of the -CF₃ group can influence the binding of the molecule to its biological target.

Anilino Oxoacetates as Bioactive Scaffolds

Derivatives of anilino oxoacetates have been investigated for a range of biological activities, including as enzyme inhibitors. The core structure can serve as a template for the design of molecules that can interact with the active sites of enzymes.

G cluster_compound Compound cluster_target Biological Target cluster_effect Biological Effect compound Anilino Oxoacetate Derivative enzyme Enzyme Active Site compound->enzyme Binds to inhibition Enzyme Inhibition enzyme->inhibition Leads to

Caption: Potential mechanism of action for anilino oxoacetate derivatives as enzyme inhibitors.

Given these characteristics, this compound could be a valuable starting point for the development of novel therapeutics, particularly in areas where modulation of enzyme activity is desired.

Characterization (Theoretical)

In the absence of published experimental spectra, the following is a prediction of the key spectroscopic features of this compound.

  • ¹H NMR:

    • An ethyl group signal consisting of a triplet around 1.4 ppm (3H) and a quartet around 4.4 ppm (2H).

    • Aromatic protons on the trifluoromethyl-substituted ring appearing as multiplets in the range of 7.5-8.0 ppm (4H).

    • A broad singlet for the N-H proton, likely above 9.0 ppm.

  • ¹³C NMR:

    • Signals for the ethyl group carbons around 14 ppm (CH₃) and 62 ppm (CH₂).

    • Carbonyl carbons of the oxoacetate moiety in the range of 160-170 ppm.

    • Aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

  • IR Spectroscopy:

    • A strong C=O stretching vibration for the ester carbonyl around 1740 cm⁻¹.

    • A strong C=O stretching vibration for the amide carbonyl around 1680 cm⁻¹.

    • An N-H stretching vibration around 3300 cm⁻¹.

    • Strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) at m/z = 261.

Safety and Handling

The Material Safety Data Sheet (MSDS) for this compound indicates that it is harmful if swallowed and causes irritation to the eyes, respiratory system, and skin[2].

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[2].

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors[2].

  • Avoid contact with skin and eyes[2].

Storage:

  • Store in a tightly closed container in a cool, dry place[2].

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention[2].

  • In case of skin contact: Wash off with soap and plenty of water and seek medical attention if irritation persists[2].

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[2].

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and seek medical attention[2].

Conclusion

This compound represents a molecule of significant interest for further research and development. While detailed studies on its synthesis and biological activity are currently lacking in the public domain, its structural characteristics strongly suggest its potential as a valuable building block and a candidate for biological screening. The proposed synthetic route provides a practical starting point for its preparation, and the outlined safety precautions should be strictly adhered to during its handling. Further investigation into this compound is warranted to unlock its full potential in medicinal chemistry and beyond.

References

Sources

A Technical Guide to Investigating the Biological Activity of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The landscape of modern drug discovery is characterized by the strategic design of molecules that combine "privileged" structural motifs to achieve novel biological activity. Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate is one such molecule, representing a compelling convergence of two powerful chemical moieties: the α-ketoamide core and the trifluoromethylaniline group. The α-ketoamide is a well-established pharmacophore found in numerous inhibitors of cysteine and serine proteases, valued for its unique reactivity and improved pharmacokinetic properties.[1][2][3] Concurrently, the trifluoromethyl group is a cornerstone of medicinal chemistry, known to significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5]

While the specific biological activity of this compound has not been extensively reported, its structure strongly suggests a high potential for interaction with key enzymatic targets in pathways controlling apoptosis, inflammation, and cellular proliferation. This guide provides a comprehensive, hypothesis-driven framework for the systematic evaluation of this compound. We will detail a phased experimental workflow, moving from broad initial screening to specific mechanism-of-action studies, designed to rigorously probe its potential as a therapeutic agent.

Compound Profile & Scientific Rationale

The rationale for investigating this compound is built upon the well-documented activities of its constituent parts.

  • The α-Ketoamide "Warhead": This moiety is a key feature in many potent, reversible inhibitors of cysteine proteases, such as caspases and calpains.[6] The electrophilic keto-carbonyl group can be attacked by the active site cysteine residue of these enzymes, forming a stable, reversible hemithioketal adduct.[6][7] This interaction effectively blocks the enzyme's catalytic activity. Compared to more reactive aldehydes, α-ketoamides exhibit superior chemical and metabolic stability, making them more attractive as drug candidates.[1] Their structure has been successfully exploited to create agents with anticancer and antiviral properties.[8]

  • The 3-(Trifluoromethyl)aniline Moiety: The introduction of a trifluoromethyl (-CF3) group can profoundly improve a compound's drug-like properties.[4][5] Its high electronegativity and lipophilicity can enhance membrane permeability, increase binding affinity to protein targets, and block sites of metabolic degradation, thereby improving in vivo stability and bioavailability.[4][9] Trifluoromethylated anilines are integral components of approved drugs and are explored for a wide range of applications, including anticancer, anti-inflammatory, and antimicrobial therapies.[10][11]

Hypothesis: The combination of an α-ketoamide reactive center with a stabilizing, lipophilic trifluoromethylaniline group makes this compound a prime candidate for a potent, reversible inhibitor of cysteine proteases, particularly caspases involved in apoptosis. This inhibition is predicted to translate into significant anti-proliferative activity in cancer cell lines.

Compound Details:

Property Value Source
Chemical Name This compound [12]
CAS Number 17738-86-2 [12]
Molecular Formula C11H10F3NO3 [12]
Molecular Weight 261.2 g/mol [12]

| Structure | Chemical structure of this compound | |

Proposed Phased Experimental Workflow

This section outlines a logical, multi-phase approach to systematically characterize the biological activity of the target compound. The workflow is designed to first identify a biological effect and then progressively narrow down the specific mechanism.

G cluster_0 Phase 1: Initial Screening & Target Validation cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: Advanced Characterization p1_cyto Cytotoxicity Profiling (MTT Assay) p1_enzyme Direct Enzyme Inhibition (Caspase-3/7 Assay) p2_apoptosis Apoptosis Induction Assay (Annexin V / PI Staining) p1_cyto->p2_apoptosis If Cytotoxic p2_cellcycle Cell Cycle Analysis (Flow Cytometry) p1_cyto->p2_cellcycle If Cytotoxic p2_select Protease Selectivity Profiling (Caspase Panel) p1_enzyme->p2_select If Inhibitory p3_western Western Blot Analysis (PARP Cleavage) p2_apoptosis->p3_western If Apoptotic p3_invivo In Vivo Model Planning (Xenograft Studies) p2_select->p3_invivo If Potent & Selective

Caption: Phased workflow for evaluating biological activity.

Phase 1: Initial Screening & Target Validation

The goal of this phase is to determine if the compound has a measurable biological effect at the cellular and molecular level.

Experiment 1A: Cytotoxicity Profiling

  • Rationale: An MTT assay is a robust, colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and proliferation. By screening against a panel of cancer cell lines and a non-cancerous control line, we can identify both potency and preliminary selectivity.

  • Protocol: MTT Assay for Cell Viability

    • Cell Plating: Seed cells (e.g., HL-60 [promyelocytic leukemia], A549 [lung carcinoma], and HEK293 [non-cancerous control]) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare a 2X serial dilution of this compound in appropriate cell culture medium, ranging from 100 µM to ~0.1 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.

Experiment 1B: Direct Caspase Inhibition Assay

  • Rationale: Based on our core hypothesis, we will directly test the compound's ability to inhibit a key executioner caspase. Caspase-3/7 activity can be measured using a luminogenic substrate that produces light upon cleavage. A direct inhibitory effect here would provide strong validation of the proposed mechanism. Caspases are cysteine-dependent aspartate-specific proteases that play a central role in apoptosis.[13]

  • Protocol: Homogeneous Caspase-3/7 Glo Assay

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Assay Setup: In a white-walled 96-well plate, add purified, active human Caspase-3 enzyme.

    • Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO) and a known caspase inhibitor control (e.g., Ac-DEVD-CHO).[14]

    • Pre-incubation: Incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Reaction Initiation: Add the Caspase-Glo® 3/7 Reagent to all wells to initiate the reaction.

    • Incubation & Measurement: Incubate for 1 hour at room temperature, protected from light. Measure luminescence using a plate-reading luminometer.

    • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Phase 2: Mechanism of Action (MoA) Elucidation

If Phase 1 results are positive (i.e., the compound is cytotoxic to cancer cells and/or inhibits caspase activity), this phase will explore the underlying mechanism.

Experiment 2A: Apoptosis Induction Assay

  • Rationale: If the compound is cytotoxic, we need to determine if it is killing cells via apoptosis (programmed cell death), a preferred mechanism for anti-cancer agents. This is achieved using flow cytometry to detect phosphatidylserine (PS) externalization (an early apoptotic marker) with Annexin V and membrane integrity loss (a late apoptotic/necrotic marker) with Propidium Iodide (PI).

  • Protocol: Annexin V/PI Staining

    • Cell Treatment: Treat a cancer cell line that showed high sensitivity in Phase 1 (e.g., HL-60) with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's kit.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the cells using a flow cytometer, acquiring at least 10,000 events per sample.

    • Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Experiment 2B: Protease Selectivity Profiling

  • Rationale: To be a viable drug candidate, an enzyme inhibitor should ideally be selective for its target. If the compound inhibits Caspase-3, it is crucial to determine its activity against other proteases, such as initiator caspases (Caspase-8, Caspase-9) and inflammatory caspases (Caspase-1), to understand its specificity and potential off-target effects.[14]

  • Methodology: The protocol is identical to Experiment 1B, but it is repeated using purified enzymes for Caspase-1, Caspase-8, and Caspase-9, each with their respective preferred luminogenic substrates (e.g., Ac-YVAD-aminoluciferin for Caspase-1).[14] The resulting IC50 values will provide a selectivity profile.

Advanced Characterization & Future Directions

Positive results from the MoA studies would warrant deeper investigation into the downstream cellular consequences of target engagement.

Experiment 3A: Western Blot for PARP Cleavage

  • Rationale: Poly (ADP-ribose) polymerase (PARP) is a well-known substrate of active Caspase-3. When Caspase-3 is activated during apoptosis, it cleaves PARP from its full-length ~116 kDa form to an ~89 kDa fragment. Detecting this cleavage via Western blot provides definitive biochemical evidence of apoptosis execution within the cell.

  • Methodology: Treat cells with the compound, lyse them, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific to full-length and cleaved PARP. An increase in the 89 kDa band in treated cells confirms caspase-dependent apoptosis.

G cluster_initiator Initiator Caspases cluster_executioner Executioner Caspase ext_stim Apoptotic Stimulus (e.g., Chemotherapy) casp8 Caspase-8 ext_stim->casp8 int_stim Intrinsic Stress casp9 Caspase-9 int_stim->casp9 casp3 Caspase-3 casp8->casp3 casp9->casp3 parp PARP casp3->parp Cleaves compound Ethyl 2-oxo-2- [3-(trifluoromethyl)anilino] acetate compound->casp3 HYPOTHESIZED INHIBITION cparp Cleaved PARP parp->cparp apoptosis Apoptosis cparp->apoptosis

Caption: Hypothesized inhibition of the Caspase-3 apoptosis pathway.

Future Directions: In Vivo Assessment

Should the compound prove to be a potent and selective modulator of a key biological pathway with a clear cellular mechanism, the logical next step is to assess its properties in a living system. This would involve:

  • Pharmacokinetic (PK) studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in an animal model (e.g., mouse).

  • Efficacy studies: For an anti-cancer indication, this would involve testing the compound's ability to reduce tumor growth in a mouse xenograft model using a cancer cell line that was sensitive in vitro.

Conclusion

This compound stands at a promising intersection of established medicinal chemistry principles. The fusion of the protease-targeting α-ketoamide scaffold with the pharmacokinetically-enhancing trifluoromethylaniline moiety provides a strong, rational basis for its investigation as a novel therapeutic agent. The phased experimental plan detailed in this guide offers a rigorous and efficient path to validating this hypothesis, potentially uncovering a new candidate for development in oncology, inflammatory disorders, or other diseases where modulation of protease activity is beneficial.

References

  • BenchChem. The Trifluoromethylated Aniline Core: A Technical Guide to its Biological Activity in Drug Discovery and Development. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG3aPiwDy_YUACGbRJSxWE7aXK8jY51KPBDzbckWHeCNmC2tH0EUCk-YpF8PT917pcyhPjiTDsYLMQnDbV173LG6tJHSP09GAoPPqF0_XH0pYckYadjcRE-ZvknCiqb0-N0VnzMAdY-Xq_iBXtPcohbokMsxWedVk7YJb-QT7Qnv4CmFvr5dveQl05k_kW47dWfZSk-v9AZEl0qYBKK2hEnUXF9GVsj2u_OzmLGHyjf9oL5RTAIhXrxrohd-5l2vTjAxgcyGiD7rkISRfzIEuX]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethylaniline Derivatives in Modern Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHzQ5KceZa1roU_Sgriq2mBwH0o9nkkAuW4d7jpfb_ExnAPSvYY-GqdHBIy3JIExyyTmPO5XIlQN0OXEaZR-PzE-qSjCaxfYr5m8grR1oNo1Zs_XUraB7g7DJpQ8iYi6E0iiOUzcB9y3aCWM96R0RUwPAjO5gStSCOTbq0zgjVU09mzyplO5p8ks2GUVmAMpvsslJh899FUKhsI-RgNP8-ezsLgtR1wugd-Ea6PQM9e7OvV7ixki_s-FHy_bDJxPYwFw==]
  • Conti, P., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8000411/]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. [URL: https://vertexaisearch.cloud.google.
  • Al-Megrin, M. I., et al. (2022). A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9238382/]
  • Wilson, K. P., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Disease, 12(10), 929. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8518485/]
  • Asgian, J. L., et al. (2002). Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2531024/]
  • Wechem. Design and biological activity of trifluoromethyl containing drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERcMt2U2EXWatX_7m-saNtmaXWGk4hws3p7Tuxfmw2K5qr3bpmtSL06vs3MT72RRFjeqLhHmOrbA6BOO41NVwQRb5_4ty4cdKwhXh3zr0CAKT-aRhgK6zPc404oatDgwNoE7rcsmdVldwWPD7Cpy0hlpB2sxeRdJICxiKGJptaRQ1I7danwDGADN7yMTd42wxsn6Qnr_uB6RgMZWA=]
  • Conti, P., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(7), 3506-3541. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c02115]
  • Sigma-Aldrich. Caspases Inhibitors and Activators. [URL: https://www.sigmaaldrich.
  • Ali, I., et al. (2021). Recent advances in catalytic synthesis of α-ketoamides. ResearchGate. [URL: https://www.researchgate.
  • Jida, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3324. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11279261/]
  • Singh, U., et al. (2025). Recent Advances in the Catalytic Synthesis of α-Ketoamides. The Chemical Record. [URL: https://pubmed.ncbi.nlm.nih.gov/38644552/]
  • Jana, G., et al. (2021). An insight into the interaction between α-ketoamide-based inhibitor and coronavirus main protease: A detailed in silico study. Computers in Biology and Medicine, 128, 104107. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7694178/]
  • ChemicalBook. This compound Property. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1258213_EN.htm]

Sources

An In-depth Technical Guide to Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate: Synthesis, Properties, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, a significant building block in medicinal chemistry and drug development. We will delve into its discovery and the historical context that spurred its creation, its detailed synthesis, chemical properties, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules has been a transformative strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Among fluorinated motifs, the trifluoromethyl (CF3) group is of particular importance. Its incorporation into a molecular scaffold can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.

It is within this context of "fluorine chemistry" that this compound emerged as a valuable synthetic intermediate. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its conception can be understood as a logical progression in the systematic exploration of trifluoromethyl-substituted anilines for the synthesis of biologically active compounds. The combination of the anilino-oxoacetate scaffold, a common pharmacophore, with the strategically placed trifluoromethyl group, created a versatile building block for accessing a wide range of complex molecules with potential therapeutic applications.

Historical Perspective: The Rise of Trifluoromethylated Anilines

The mid-20th century saw a surge in the development of synthetic organic chemistry, driven in part by the demand for new pharmaceuticals and agrochemicals. Aniline and its derivatives have long been a cornerstone of the chemical industry, serving as precursors to dyes, polymers, and a vast array of bioactive molecules.[1][2] The deliberate incorporation of the trifluoromethyl group into the aniline ring represented a significant advancement in medicinal chemistry. Researchers began to appreciate that the strong electron-withdrawing nature of the CF3 group could dramatically alter the electronic properties of the aromatic ring, influencing reaction pathways and, ultimately, the biological activity of the resulting compounds.

The development of synthetic methodologies to introduce the trifluoromethyl group onto aromatic rings was a critical enabler for the creation of molecules like this compound. These methods, often involving harsh conditions initially, have evolved to become more efficient and selective, further expanding the chemical space accessible to medicinal chemists.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The most common and direct laboratory-scale synthesis involves the reaction of 3-(trifluoromethyl)aniline with an activated form of ethyl oxalyl chloride.

Proposed Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the amino group of 3-(trifluoromethyl)aniline on the electrophilic carbonyl carbon of ethyl oxalyl chloride. This is followed by the elimination of a chloride ion to form the final amide product.

Synthesis_Pathway reagent1 3-(Trifluoromethyl)aniline intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic attack reagent2 Ethyl oxalyl chloride reagent2->intermediate product This compound intermediate->product Elimination of Cl-

Caption: Proposed reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-aryl oxamic acid esters.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Ethyl oxalyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aniline.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system to afford the pure this compound.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of the target molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₀F₃NO₃
Molecular Weight 261.20 g/mol
Appearance White to off-white solid
Melting Point Not definitively reported in literature
Boiling Point Not definitively reported in literature
Solubility Soluble in most organic solvents
CAS Number 17738-86-2

Applications in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The trifluoromethylanilino moiety is a common feature in a variety of biologically active compounds.

Precursor to Heterocyclic Compounds

The anilino-oxoacetate functionality is a versatile precursor for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs. For instance, it can be used in condensation reactions to form quinoxalines, benzoxazines, and other nitrogen-containing heterocycles. These scaffolds are often associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Building Block for Enzyme Inhibitors

The structure of this compound lends itself to the design of enzyme inhibitors. The amide linkage can mimic peptide bonds, and the trifluoromethylphenyl group can engage in hydrophobic or other specific interactions within an enzyme's active site. For example, derivatives of anilino-oxoacetates have been explored as inhibitors of kinases, proteases, and other enzymes implicated in disease pathogenesis.

Workflow for Application in Drug Discovery

Drug_Discovery_Workflow start This compound step1 Synthesis of Derivatives (e.g., Heterocycles) start->step1 step2 In Vitro Biological Screening (e.g., Enzyme Assays) step1->step2 step3 Lead Compound Identification step2->step3 step4 Lead Optimization (SAR Studies) step3->step4 step5 Preclinical Development step4->step5

Caption: A generalized workflow illustrating the use of this compound in a drug discovery program.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. While its own "discovery" may not be a singular, celebrated event, its existence is a direct consequence of the growing understanding of the role of fluorine in drug design. Its utility as a versatile and valuable building block ensures its continued relevance in the ongoing quest for novel and effective therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and the scientific rationale behind its importance, offering a solid foundation for researchers and scientists working in this exciting field.

References

  • Copper-Mediated Synthesis of N-Aryl-Oxamic Acids. Chemistry. 2024 Oct 11;30(57):e202402298. [Link]

  • Synthesis and antimicrobial activity of new (4,4,4-trihalo-3-oxo-but-1-enyl)-carbamic acid ethyl esters, (4,4,4-trihalo-3-hydroxy-butyl)-carbamic acid ethyl esters, and 2-oxo-6-trihalomethyl-[3][4]oxazinane-3-carboxylic acid ethyl esters. Bioorganic & Medicinal Chemistry. 2006 May 1;14(9):3174-84. [Link]

  • Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease.
  • eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. Organic Letters. 2022 May 20;24(19):3535-3539. [Link]

  • Novel trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease.
  • c-Met modulators and methods of use.
  • (3-Trifluoromethyl-phenylamino)-acetic acid ethyl ester. PubChem. [Link]

  • Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis. 2011 Sep;3(9):579-91. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. 2018;14:141-147. [Link]

  • History and Development of Medicinal Chemistry. Pharmaguideline. [Link]

  • Process for the preparation of aryl esters of N-alkyl carbamic acids.
  • Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry. 2004 Mar 25;47(7):1846-59. [Link]

  • Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Applied Microbiology and Biotechnology. 2015 Feb;99(4):1621-33. [Link]

  • Quinoxaline derivatives as anti-cancer drugs.
  • An Overview on Synthetic Methods of Ethyl Acetate. Tsi-journals.com. [Link]

  • Benzoxazine derivatives and their application in therapy.
  • Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. [Link]

  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. PubChem. [Link]

Sources

A Technical Guide to Ethyl 2-((3-(trifluoromethyl)phenyl)amino)-2-oxoacetate: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((3-(trifluoromethyl)phenyl)amino)-2-oxoacetate is a key chemical intermediate whose utility in organic synthesis is underscored by its unique structural features. As an ethyl oxamate derivative of 3-(trifluoromethyl)aniline, it incorporates a reactive ester, an amide linkage, and an aromatic ring bearing a powerful electron-withdrawing trifluoromethyl (CF3) group. This combination of functionalities makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and complex organic molecules. The trifluoromethyl moiety, in particular, is of significant interest in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides a comprehensive overview of the compound's physicochemical properties, established synthetic protocols, key reactivity patterns, and its applications as a foundational building block in drug discovery and materials science.

Chemical Identity and Physicochemical Properties

The fundamental properties of a chemical reagent are critical for its effective use in synthesis. This section details the structural identifiers and key physical characteristics of Ethyl 2-((3-(trifluoromethyl)phenyl)amino)-2-oxoacetate.

Compound Identification
IdentifierValue
IUPAC Name ethyl 2-((3-(trifluoromethyl)phenyl)amino)-2-oxoacetate
Synonyms Ethyl N-(3-(trifluoromethyl)phenyl)oxamate, Ethyl (3-trifluoromethylanilino)(oxo)acetate
CAS Number 31695-46-0
Molecular Formula C₁₁H₁₀F₃NO₃
Molecular Weight 261.20 g/mol
Canonical SMILES CCOC(=O)C(=O)NC1=CC(=CC=C1)C(F)(F)F
Physical and Chemical Properties
PropertyValueSource
Appearance White to off-white solid/powderCommercial Supplier Data
Melting Point 76-80 °CCommercial Supplier Data
Boiling Point ~357 °C at 760 mmHg (Predicted)N/A
Solubility Soluble in many organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF). Reacts with water.[2]
Density ~1.4 g/cm³ (Predicted)N/A

Synthesis and Manufacturing

The most prevalent and industrially scalable synthesis of ethyl 2-((3-(trifluoromethyl)phenyl)amino)-2-oxoacetate involves the N-acylation of 3-(trifluoromethyl)aniline. Two primary methods are employed, utilizing either diethyl oxalate or ethyl oxalyl chloride as the acylating agent.

Method A: Reaction with Diethyl Oxalate

This method represents a straightforward and common approach for preparing oxamates from primary amines.[3][4]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the aniline nitrogen attacks one of the electrophilic ester carbonyls of diethyl oxalate. The resulting tetrahedral intermediate collapses, eliminating a molecule of ethanol to form the stable amide bond.

Causality of Experimental Choices:

  • Stoichiometry: Using a 1:1 molar ratio of the aniline to diethyl oxalate favors the formation of the desired mono-acylated product. Using an excess of the amine could lead to the formation of the symmetrical N,N'-bis(3-(trifluoromethyl)phenyl)oxamide.[4]

  • Temperature: Heating the reaction mixture, often to reflux, is necessary to overcome the activation energy for the nucleophilic attack and drive the reaction to completion in a reasonable timeframe.

Experimental Protocol: Synthesis via Diethyl Oxalate

  • To a round-bottom flask equipped with a reflux condenser, add 3-(trifluoromethyl)aniline (1.0 eq).[5]

  • Add diethyl oxalate (1.0-1.2 eq) to the flask. An optional high-boiling point, inert solvent like toluene or xylene can be used, though the reaction is often run neat.

  • Heat the mixture to reflux (typically 130-150 °C) and maintain for 2-6 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the mixture.

  • If a solvent was used, it can be removed under reduced pressure.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Method B: Reaction with Ethyl Oxalyl Chloride

This method offers a more reactive alternative, allowing for milder reaction conditions.[6][7]

Mechanism: Ethyl oxalyl chloride is a highly reactive acyl chloride. The reaction with 3-(trifluoromethyl)aniline is a rapid and often exothermic nucleophilic acyl substitution, eliminating hydrogen chloride (HCl).[2][8][9] A non-nucleophilic base is required to scavenge the generated HCl.

Causality of Experimental Choices:

  • Base: A tertiary amine base like triethylamine or pyridine is crucial.[7] It neutralizes the HCl byproduct, preventing it from protonating the starting aniline, which would render the aniline non-nucleophilic and halt the reaction.

  • Temperature: The high reactivity of the acyl chloride allows the reaction to be performed at low temperatures (e.g., 0 °C to room temperature), which helps to minimize side reactions.[7]

Experimental Protocol: Synthesis via Ethyl Oxalyl Chloride

  • In a three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-(trifluoromethyl)aniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[7]

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of ethyl oxalyl chloride (1.05 eq) in the same solvent dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.[7]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 3x DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_methodA Method A: Diethyl Oxalate cluster_methodB Method B: Ethyl Oxalyl Chloride Aniline_A 3-(Trifluoromethyl)aniline Reaction_A Heat / Reflux Aniline_A->Reaction_A Oxalate Diethyl Oxalate Oxalate->Reaction_A Workup Workup & Purification (Recrystallization / Chromatography) Reaction_A->Workup Aniline_B 3-(Trifluoromethyl)aniline Reaction_B DCM, 0 °C to RT Aniline_B->Reaction_B Chloride Ethyl Oxalyl Chloride Chloride->Reaction_B Base Pyridine / Et3N Base->Reaction_B Reaction_B->Workup Product Ethyl 2-((3-(trifluoromethyl)phenyl)amino)-2-oxoacetate Workup->Product

Caption: Primary synthetic routes to the target compound.

Chemical Reactivity and Synthetic Utility

The title compound is a trifunctional molecule with three primary sites of reactivity: the ethyl ester, the amide N-H proton, and the aromatic ring. This polyreactivity makes it a valuable precursor for constructing more complex molecular architectures, particularly N-heterocycles.

Key Reactive Sites
  • Ethyl Ester Group: This site is susceptible to nucleophilic attack. It can be hydrolyzed under basic conditions (saponification) to the corresponding carboxylic acid or transesterified with other alcohols.

  • Amide N-H: The amide proton is weakly acidic and can be deprotonated by a strong base. The resulting anion can participate in various substitution or condensation reactions.

  • Aromatic Ring: The trifluoromethyl group is a powerful deactivating, meta-directing substituent for electrophilic aromatic substitution. Conversely, the amino group is an activating, ortho-, para-directing substituent. The interplay of these groups dictates the regioselectivity of ring functionalization.

Reactivity Map

ReactivityMap cluster_reactions Potential Transformations main Core Structure (Ethyl N-(3-CF3-phenyl)oxamate) Hydrolysis Ester Hydrolysis (Saponification) main->Hydrolysis 1. NaOH 2. H3O+ Cyclization Intramolecular Cyclization (e.g., Pictet-Spengler type) main->Cyclization Acid Catalyst (e.g., PPA, H2SO4) N_Alkylation Amide N-Alkylation (requires strong base) main->N_Alkylation 1. NaH 2. R-X Aromatic_Sub Electrophilic Aromatic Substitution (Regiochemically controlled) main->Aromatic_Sub E+ (e.g., Br2, HNO3)

Caption: Key reactive sites and potential synthetic transformations.

Utility in Heterocyclic Synthesis

A primary application of this scaffold is in the synthesis of indole derivatives through acid-catalyzed intramolecular cyclization, such as the Fischer indole synthesis or related reactions. The ketone of the oxo-amide moiety can react with the activated aromatic ring to form a new five-membered ring. This transformation is a powerful tool for creating substituted indole-2-carboxylates, which are prevalent motifs in pharmaceutical compounds.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of a trifluoromethyl group is a widely used strategy in modern drug design. This group can significantly enhance a molecule's pharmacological profile by:

  • Increasing Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]

  • Modulating Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[1]

  • Enhancing Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronics of the parent molecule, leading to stronger binding interactions with target proteins.

This building block serves as a starting material for compounds investigated for a range of therapeutic targets. For example, derivatives of (trifluoromethyl)phenyl amides have been explored as anticancer, anti-angiogenic, and antioxidant agents.[10] The oxamate core itself is found in various biologically active molecules, and its combination with the 3-CF₃-phenyl moiety provides a synthetically accessible entry point to a rich chemical space for lead optimization. A review of FDA-approved drugs over the last two decades highlights the prevalence and importance of the trifluoromethyl group in successful therapeutic agents.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • Hazard Identification: The compound is generally classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] Work should be conducted in a well-ventilated fume hood.[12][13]

  • Handling: Avoid breathing dust, mist, or spray.[12] Avoid contact with skin and eyes.[12] After handling, wash hands and any exposed skin thoroughly.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The compound may be moisture-sensitive.

  • In Case of Exposure:

    • Inhalation: Remove the individual to fresh air. Seek medical attention if breathing becomes difficult.[12]

    • Skin Contact: Wash the affected area with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

Ethyl 2-((3-(trifluoromethyl)phenyl)amino)-2-oxoacetate is a high-value synthetic intermediate, prized for its versatile reactivity and the strategic importance of the trifluoromethyl group in modern chemical research. Its well-established synthetic routes and predictable reactivity make it an essential tool for chemists, particularly those in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, handling, and synthetic potential allows researchers to effectively leverage this compound in the creation of novel and impactful molecules.

References

  • Covestro. (n.d.). NeoRez U-347 Safety Data Sheet. Retrieved from Covestro Solution Center. [Link]

  • Gujarat Fluorochemicals Limited. (2020, August 28). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: ETHYL DIFLUOROACETATE. Retrieved from gfl.co.in. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4507464, Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate. Retrieved from PubChem. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate. Retrieved from PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774365, Ethyl 2-(4-fluoroanilino)-2-oxoacetate. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 366755, Ethyl acetate. Retrieved from PubChem. [Link]

  • Zhang, H., et al. (2021). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3826097, Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate. Retrieved from PubChem. [Link]

  • Wikipedia. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from Wikipedia. [Link]

  • Annabi, E., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Martínez-Montero, S., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177691543, Ethyl 2-(3-(2-fluoroethoxy)phenyl)-2-oxoacetate. Retrieved from PubChem. [Link]

  • Meanwell, N. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from Chemistry Stack Exchange. [Link]

  • Fürstner, A., et al. (2001). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses. [Link]

  • Tolmachova, N. A., et al. (2018). Synthesis of new fluorinated proline analogues from polyfluoroalkyl β-ketoacetals and ethyl isocyanoacetate. Chemical Communications. [Link]

  • Zyuzin, I. V., et al. (2020). Novel synthesis of 2,2-bis(2-methoxy-1-oxidodiazenyl)ethylnitramines via the relative ethyl trifluoroacetate. Russian Chemical Bulletin. [Link]

  • Reddy, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

  • Zyryanov, G. V., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. International Journal of Molecular Sciences. [Link]

  • Royalchem. (n.d.). Ethyl Oxalyl Monochloride (CAS 4755-77-5). Retrieved from Royalchem. [Link]

  • D'hooghe, M., et al. (2010). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Ethyl N-phenyloxamate. Retrieved from ResearchGate. [Link]

  • Hernández-Ortega, S., et al. (2003). Ethyl N-phenyloxamate. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • Gacche, R. N., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This document details the compound's chemical properties, a validated synthesis protocol, and in-depth characterization data. It is intended to serve as a crucial resource for researchers engaged in the synthesis, evaluation, and application of novel chemical entities. The strategic incorporation of a trifluoromethyl group offers unique electronic and lipophilic properties, making this molecule a person of interest for the development of new pharmaceuticals and functional materials.

Introduction: The Significance of Fluorinated Anilinoacetates

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3), in particular, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. It is known to enhance metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, all of which are critical parameters in the optimization of lead compounds in drug discovery.

This compound belongs to the class of oxalamic acid esters. This structural motif is a versatile scaffold found in a variety of biologically active compounds. The combination of the trifluoromethyl-substituted aniline and the ethyl oxoacetate moiety in the target molecule presents a unique chemical entity with potential for diverse applications. This guide aims to provide a detailed technical foundation for the synthesis and understanding of this compound, thereby facilitating its exploration in various research and development endeavors.

Chemical Properties and Structure

  • IUPAC Name: this compound

  • CAS Number: 17738-86-2[1][2][3][4]

  • Molecular Formula: C11H10F3NO3[1][3][4]

  • Molecular Weight: 261.20 g/mol [1][4]

Structural Representation:

G cluster_0 3-(Trifluoromethyl)aniline cluster_1 Ethyl Oxalyl Chloride cluster_2 This compound CF3-Aniline CF3-Aniline Reaction Reaction CF3-Aniline->Reaction + EtOOC-COCl EtOOC-COCl EtOOC-COCl->Reaction + Product Product Reaction->Product Et3N, CH2Cl2, 0 °C to rt G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization A Synthesis of this compound B Purification & Structural Verification (NMR, MS, IR) A->B C Primary Target-Based Assays (e.g., enzyme inhibition) B->C D Cell-Based Phenotypic Screens (e.g., cytotoxicity, anti-inflammatory) B->D E E C->E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G

Sources

Methodological & Application

Applications of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful and widely employed strategy to enhance the pharmacological profile of drug candidates.[1][2][3] Among the various fluorinated motifs, the trifluoromethyl (-CF3) group is particularly prominent due to its unique electronic properties and steric profile.[4] The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][4] This application note delves into the medicinal chemistry applications of a key building block that leverages these properties: Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate .

This versatile scaffold combines the beneficial attributes of the trifluoromethylanilino moiety with a reactive ethyl oxoacetate group, providing a valuable starting point for the synthesis of diverse compound libraries with potential therapeutic applications. While direct and extensive research on this specific molecule is not widespread, its constituent parts and closely related analogs have featured in the development of novel therapeutic agents. This guide will, therefore, provide a comprehensive overview based on established principles and research on analogous structures, offering researchers and drug development professionals a roadmap to unlock the potential of this scaffold.

Core Chemical Features and Rationale for Use

The this compound scaffold presents several key features that make it an attractive starting point for medicinal chemistry campaigns:

  • The 3-(Trifluoromethyl)anilino Moiety : This component provides a metabolically stable and lipophilic anchor. The strong carbon-fluorine bonds resist enzymatic degradation, potentially leading to an improved pharmacokinetic profile.[4] The trifluoromethyl group's electron-withdrawing nature can also modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities and overall molecular interactions.

  • The Ethyl Oxoacetate Linker : This two-carbon linker provides a reactive handle for a variety of chemical transformations. The ketone and ester functionalities can be readily modified to introduce diverse pharmacophoric elements and to explore structure-activity relationships (SAR).

Application in Anticancer Drug Discovery

The trifluoromethylanilino moiety is a common feature in a number of small molecule kinase inhibitors and other anticancer agents. The electronic properties of the trifluoromethyl group can enhance binding to the ATP-binding pocket of various kinases. While specific derivatives of this compound as anticancer agents are not extensively documented, analogous structures have shown promise. For instance, thiazolo[4,5-d]pyrimidine derivatives bearing a trifluoromethyl group have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.[5][6]

Hypothetical Signaling Pathway Targeted by Derivatives

Derivatives of this scaffold could potentially be designed to target key signaling pathways implicated in cancer progression, such as receptor tyrosine kinase (RTK) pathways.

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Protocol: Synthesis of a Hypothetical Anticancer Agent

This protocol outlines a plausible synthetic route to a hypothetical anticancer agent based on the this compound scaffold, inspired by the synthesis of related heterocyclic compounds.

Step 1: Synthesis of this compound (1)

  • To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add triethylamine (1.1 eq).

  • Slowly add ethyl chlorooxoacetate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound (1).

Step 2: Heterocycle Formation (Example: Thiazole Derivative)

  • Reflux a mixture of compound 1 (1.0 eq) and a suitable thiourea derivative (1.0 eq) in ethanol for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the desired thiazole derivative.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization : Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

CompoundCell LineIC50 (µM)
Hypothetical Thiazole Derivative MCF-7 (Breast Cancer)To be determined
Hypothetical Thiazole Derivative A549 (Lung Cancer)To be determined
Doxorubicin (Control) MCF-7~1
Doxorubicin (Control) A549~0.5

Application in Anti-inflammatory Drug Discovery

Chronic inflammation is a key driver of numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. Derivatives of ethyl acetate have demonstrated anti-inflammatory and analgesic properties.[7][8] The this compound scaffold can be utilized to generate novel compounds with potential anti-inflammatory activity.

Workflow for Anti-inflammatory Drug Discovery

G A Library Synthesis from Scaffold B In Vitro Screening (e.g., COX/LOX inhibition) A->B C In Vivo Models (e.g., Carrageenan-induced paw edema) B->C D Lead Optimization (SAR studies) C->D E Preclinical Candidate D->E

Caption: A typical workflow for anti-inflammatory drug discovery.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

  • Enzyme and Substrate Preparation : Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer.

  • Compound Incubation : Pre-incubate the COX-2 enzyme with various concentrations of the test compounds or a known inhibitor (e.g., celecoxib) for 15 minutes at room temperature.

  • Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination : After a set time (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., HCl).

  • Prostaglandin Quantification : Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis : Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

CompoundCOX-2 IC50 (µM)
Hypothetical Derivative 1 To be determined
Hypothetical Derivative 2 To be determined
Celecoxib (Control) ~0.1

Conclusion and Future Perspectives

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its inherent chemical properties, derived from the strategic placement of a trifluoromethyl group and reactive handles, make it an ideal starting point for generating diverse chemical libraries for screening against a range of biological targets. While direct research on this specific molecule is emerging, the established success of analogous structures in anticancer and anti-inflammatory drug discovery provides a strong rationale for its further exploration. Future work should focus on the synthesis and systematic biological evaluation of a broad range of derivatives to fully elucidate the potential of this promising scaffold in medicinal chemistry.

References

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • CP Lab Safety. (n.d.). ethyl 2-[3, 5-bis(trifluoromethyl)anilino]-2-oxo-acetate, min 97%, 10 grams. Retrieved from [Link]

  • ChemSrc. (2025, February 5). ethyl 2-[3,5-bis(trifluoromethyl)anilino]-2-oxo-acetate. Retrieved from [Link]

  • Ito, S., et al. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. [Journal Name, Volume(Issue), Pages]. Retrieved from [Link]

  • Anticancer Drugs. (2016, August). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-634. Retrieved from [Link]

  • Arotec. (n.d.). ethyl 2-[3,5-di(trifluoromethyl)anilino]-2-oxoacetate, 95% Purity, C12H9F6NO3, 100 mg. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl acetate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • ResearchGate. (2020, October). Novel synthesis of 2,2-bis(2-methoxy-1-oxidodiazenyl)ethylnitramines via the relative ethyl trifluoroacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and preliminary biological evaluation of O-2((2-[(18)F]fluoroethyl)methylamino)ethyltyrosine ([(18)F]FEMAET) as a potential cationic amino acid PET tracer for tumor imaging. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025, December 3). [Journal Name, Volume(Issue), Pages]. Retrieved from [Link]

  • Albiston, A. L., et al. (n.d.). Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway. [Journal Name, Volume(Issue), Pages]. Retrieved from [Link]

  • Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. (2005, February 15). Bioorganic & Medicinal Chemistry, 13(4), 1069-1081. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and characterization of novel Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters as potential anti-inflammatory agents. Retrieved from [Link]

  • Göksu, S., et al. (n.d.). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. [Journal Name, Volume(Issue), Pages]. Retrieved from [Link]

  • Sun, L., et al. (2003, March 27). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. (2022, January 13). [Journal Name, Volume(Issue), Pages]. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of N-substituted 2-oxo-2H-1-benzopyran-3-carboxamides and their 2-iminoanalogues. (1999, November 1). European Journal of Medicinal Chemistry, 34(11), 997-1001. Retrieved from [Link]

  • Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. (n.d.). [Journal Name, Volume(Issue), Pages]. Retrieved from [Link]

  • Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. (2023, September 20). [Journal Name, Volume(Issue), Pages]. Retrieved from [Link]

  • Molecules. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

Sources

The Versatility of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate: A Synthetic Building Block for Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. The trifluoromethyl group, in particular, is a favored substituent due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This application note provides a comprehensive technical guide on the use of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate as a versatile and highly reactive building block for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery and development.

This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, properties, and synthetic applications of this valuable intermediate. The protocols provided herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and innovate.

Physicochemical Properties and Spectroscopic Data

PropertyValue
CAS Number 17738-86-2[1]
Molecular Formula C₁₁H₁₀F₃NO₃[1]
Molecular Weight 261.20 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point Estimated 60-65 °C
Boiling Point Not available
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF, Acetone, DMSO)
¹H NMR (CDCl₃, 400 MHz) - Predicted δ 8.80 (br s, 1H, NH), 8.10 (s, 1H, Ar-H), 7.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.50 (t, J = 8.0 Hz, 1H, Ar-H), 7.40 (d, J = 8.0 Hz, 1H, Ar-H), 4.45 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.45 (t, J = 7.2 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) - Predicted δ 162.5 (C=O, ester), 158.0 (C=O, amide), 137.0 (Ar-C), 131.5 (q, J ≈ 33 Hz, C-CF₃), 129.5 (Ar-CH), 123.0 (q, J ≈ 272 Hz, CF₃), 122.0 (Ar-CH), 120.0 (q, J ≈ 4 Hz, Ar-CH), 116.0 (q, J ≈ 4 Hz, Ar-CH), 64.0 (OCH₂CH₃), 14.0 (OCH₂CH₃)
IR (KBr, cm⁻¹) - Predicted ~3300 (N-H stretch), ~1740 (C=O ester stretch), ~1690 (C=O amide stretch), ~1250, ~1120 (C-F stretch)
Mass Spectrum (EI) - Predicted m/z 261 (M⁺), 216, 188, 160, 145

Synthesis of this compound

The synthesis of the title compound is a straightforward and high-yielding acylation of 3-(trifluoromethyl)aniline with a suitable acylating agent. A common and efficient method involves the reaction with diethyl oxalate.

Protocol 1: Synthesis from 3-(Trifluoromethyl)aniline and Diethyl Oxalate

This protocol is based on the general reactivity of anilines with diethyl oxalate to form the corresponding oxamic acid esters.

Reaction Scheme:

Synthesis_of_Ethyl_2-oxo-2-[3-(trifluoromethyl)anilino]acetate reagents 3-(Trifluoromethyl)aniline + Diethyl Oxalate product This compound reagents->product Heat or Catalyst Quinoxaline_Synthesis_Workflow start Start: this compound + ortho-Phenylenediamine reaction Reaction in Glacial Acetic Acid (Reflux, 4-6 h) start->reaction workup Work-up: Cooling and Precipitation in Water reaction->workup purification Purification: Recrystallization workup->purification product Product: 3-[3-(Trifluoromethyl)anilino]quinoxalin-2(1H)-one purification->product Quinoxaline_Synthesis reagents This compound + o-Phenylenediamine product 3-[3-(Trifluoromethyl)anilino]quinoxalin-2(1H)-one reagents->product Glacial Acetic Acid, Reflux Benzodiazepine_Synthesis reagents This compound + o-Phenylenediamine product 1,5-Benzodiazepine derivative reagents->product Lewis Acid Catalyst (e.g., Yb(OTf)₃), CH₃CN, Reflux

Sources

The Strategic Role of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Pharmaceutical Innovation

In the landscape of contemporary drug discovery, the strategic use of fluorinated building blocks is a cornerstone of medicinal chemistry. The trifluoromethyl group, in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, a derivative of 3-(trifluoromethyl)aniline, has emerged as a key intermediate and versatile scaffold in the synthesis of complex bioactive molecules. Its unique chemical architecture, combining an anilino moiety with an ethyl oxoacetate group, provides a reactive handle for the construction of diverse heterocyclic systems and other intricate molecular frameworks. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols associated with this valuable compound in drug discovery pipelines. The insights provided herein are grounded in established chemical principles and supported by relevant literature, offering a practical resource for leveraging this compound in the quest for novel therapeutics.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
CAS Number 17738-86-2[1]
Molecular Formula C₁₁H₁₀F₃NO₃[1]
Molecular Weight 261.2 g/mol [1]
Melting Point 121°C (from ethyl acetate)[2]
Density (predicted) 1.356 ± 0.06 g/cm³[2]
pKa (predicted) 10.74 ± 0.70[2]

Synthesis Protocol: A Reliable Pathway to a Key Intermediate

The synthesis of this compound is typically achieved through the acylation of 3-(trifluoromethyl)aniline with an oxalyl chloride derivative. The following protocol outlines a standard laboratory procedure for its preparation.

Protocol 1: Synthesis of this compound

Materials:

  • 3-(Trifluoromethyl)aniline

  • Ethyl oxalyl chloride (or ethyl chlorooxoacetate)[3]

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or pyridine as a base

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: To the stirred solution, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of ethyl oxalyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C. The formation of a precipitate (triethylamine hydrochloride) is typically observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents side reactions with atmospheric moisture, which could hydrolyze the highly reactive ethyl oxalyl chloride.

  • The addition of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.

  • Performing the initial addition at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

Application in Drug Discovery: A Building Block for Bioactive Molecules

The trifluoromethylaniline moiety is a well-established pharmacophore that can enhance the metabolic stability and cell permeability of drug candidates[4]. This compound serves as a versatile intermediate for introducing this valuable functional group into more complex molecular architectures. While its direct biological activity is not extensively documented, its utility lies in its role as a precursor in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.

Use as an Intermediate in Pharmaceutical Synthesis

One of the key applications of this compound is its hydrolysis to the corresponding carboxylic acid, N-(3-trifluoromethyl-phenyl)-oxalamic acid. This transformation provides a carboxylic acid functional group that can be further elaborated, for instance, through amide bond formation, to construct more complex drug-like molecules.

Protocol 2: Hydrolysis to N-(3-trifluoromethyl-phenyl)-oxalamic acid

This protocol is adapted from a known synthetic procedure[5].

Materials:

  • Ethyl 2-oxo-2-[3-(trifluoromethyl)phenylamino]acetate

  • Ethanol

  • 2 N Sodium Hydroxide (NaOH) solution

  • 2 N Hydrochloric Acid (HCl) solution

  • n-Hexane

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: Dissolve Ethyl 2-oxo-2-(3-(trifluoromethyl)phenylamino)acetate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Hydrolysis: Heat the solution to 45 °C and add aqueous 2 N NaOH solution (3.0 equivalents). Stir the reaction mixture at 45 °C for 45 minutes.

  • Quenching and Precipitation: Quench the reaction by adding aqueous 2 N HCl solution until the pH of the mixture reaches 3.

  • Isolation: Concentrate the reaction mixture in vacuo. Dilute the residue with water, which should induce the precipitation of the product.

  • Purification: Collect the precipitate by filtration and wash it with water and n-hexane to obtain the pure 2-oxo-2-(3-(trifluoromethyl)phenylamino)acetic acid as a white solid[5].

Significance in Medicinal Chemistry:

The resulting carboxylic acid can be activated and coupled with various amines to generate a library of amide derivatives. This approach is a common strategy in lead optimization to explore the structure-activity relationship (SAR) of a new chemical series. The trifluoromethylphenyl group can be strategically positioned to interact with specific pockets in a biological target, such as a kinase or a receptor, potentially leading to enhanced potency and selectivity.

Logical Workflow and Signaling Pathway Modulation

While the direct modulation of signaling pathways by this compound is not documented, its derivatives are often designed to target specific biological pathways implicated in disease. For example, trifluoromethyl-containing anilines are common constituents of kinase inhibitors, which are a major class of anti-cancer drugs[6]. The general workflow for utilizing this intermediate in a drug discovery pipeline is illustrated below.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization A 3-(Trifluoromethyl)aniline C This compound A->C B Ethyl Oxalyl Chloride B->C D Hydrolysis C->D Protocol 2 E N-(3-trifluoromethyl-phenyl)-oxalamic acid D->E F Amide Coupling / Cyclization E->F G Library of Bioactive Candidates F->G H High-Throughput Screening G->H I Hit Identification H->I J Lead Optimization (SAR) I->J K Candidate Drug J->K

Caption: Drug discovery workflow utilizing this compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis and the presence of the trifluoromethylphenyl moiety make it an attractive starting material for the creation of novel drug candidates. The protocols and application notes provided in this document are intended to facilitate its use in drug discovery pipelines, from initial synthesis to the generation of diverse chemical libraries for biological screening. Future research will likely continue to uncover new applications for this compound and its derivatives in the development of therapeutics for a wide range of diseases, further solidifying the importance of fluorinated intermediates in modern pharmaceutical research.

References

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • CP Lab Safety. ethyl 2-[3, 5-bis(trifluoromethyl)anilino]-2-oxo-acetate, min 97%, 10 grams. [Link]

  • PubChem. Ethyl oxo((phenylmethyl)amino)acetate. [Link]

  • National Center for Biotechnology Information. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

  • Technical Disclosure Commons. A process for the preparation of (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) propan-1-amine hydrochloride. [Link]

  • Cenmed. ethyl 2-[3,5-bis(trifluoromethyl)anilino]-2-oxo-acetate (C007B-352331). [Link]

  • Google Patents. DE1593595A1 - Process for the preparation of substituted N- (trifluoromethylphenaethyl) -carbamic acid esters.
  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • National Center for Biotechnology Information. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. [Link]

  • PubChem. Ethyl acetate. [Link]

  • ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. [Link]

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. [Link]

  • PubChem. Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate. [Link]

  • SciSpace. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.. [Link]

  • Google Patents. WO2014178068A2 - An improved process for preparation of n-[1-(1-naphthyl)ethyl] -3- [3-(trifluoromethyl)phenyl]propan-1-amine and pharmaceutically acceptable salts thereof.
  • ResearchGate. Novel synthesis of 2,2-bis(2-methoxy-1-oxidodiazenyl)ethylnitramines via the relative ethyl trifluoroacetate. [Link]

  • ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]

  • PubMed. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. [Link]

  • Google Patents. Patent: "PROCESS FOR THE PREPARATION OF (-)-(4-CHLORO-PHENYL)-(3-TRIFLUOROMETHYL-PHENOXY)-ACETIC ACID 2-ACETYLAMINO-ETHYL ESTER".
  • Google Patents.
  • PubChem. Ethoxalyl chloride. [Link]

  • Quick Company. A Process For The Preparation Of N {2 [4 (Aminosulfonyl) Phenyl] - Quick Company. [Link]

Sources

Application Note and Detailed Protocol for the Chromatographic Purification of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate is a chemical intermediate of significant interest in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of the final products. As with any synthetic process, the crude product contains impurities, including unreacted starting materials, by-products, and decomposition products. Therefore, a robust purification method is essential to obtain the desired compound with high purity, which is a critical requirement for subsequent applications in research and development. This application note provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography, a widely adopted technique for its efficiency and scalability.[1] Additionally, a reverse-phase high-performance liquid chromatography (HPLC) method for the analysis of the purified fractions is described.

Physicochemical Properties of the Target Compound:

PropertyValueSource
Molecular Formula C₁₁H₁₀F₃NO₃[2][3]
Molecular Weight 261.20 g/mol [2][3]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in dichloromethane, ethyl acetate, acetoneInferred from structure

Part 1: Normal-Phase Flash Chromatography Purification

Normal-phase chromatography separates compounds based on their polarity, utilizing a polar stationary phase (typically silica gel) and a non-polar mobile phase.[4] Less polar compounds travel faster through the column, while more polar compounds are retained longer. This technique is particularly well-suited for the purification of moderately polar organic compounds like this compound.

Method Development using Thin-Layer Chromatography (TLC)

Before performing flash chromatography, it is crucial to develop an effective solvent system using Thin-Layer Chromatography (TLC). This allows for rapid screening of mobile phase compositions to achieve optimal separation between the target compound and its impurities.

Protocol:

  • Prepare a sample solution: Dissolve a small amount of the crude this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spot the TLC plate: Using a capillary tube, spot the sample solution onto a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a mixture of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3, 1:1).

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber and visualize the separated spots under a UV lamp (254 nm).

  • Determine the optimal solvent system: The ideal solvent system will provide a good separation between the spot corresponding to the desired product and any impurity spots, with the product spot having a retention factor (Rf) of approximately 0.3-0.4.

Flash Column Chromatography Protocol

This protocol is designed for the purification of a multi-gram scale of crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Crude this compound

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Experimental Workflow:

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis TLC TLC Method Development Column_Packing Column Packing TLC->Column_Packing Determines mobile phase Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Purity_Check Purity Check (HPLC) Solvent_Removal->Purity_Check

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 n-hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packed bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase determined from the TLC analysis.

    • A gradient elution can be employed by gradually increasing the polarity of the mobile phase (increasing the proportion of ethyl acetate) to elute more polar impurities after the target compound has been collected.

  • Fraction Collection:

    • Collect the eluent in a series of collection tubes. The size of the fractions will depend on the column size and the separation achieved.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Spot every few fractions on a TLC plate and develop it using the same solvent system.

    • Fractions showing a single spot corresponding to the Rf of the desired product are considered pure.

  • Pooling and Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Part 2: Purity Assessment by Reverse-Phase HPLC

Reverse-phase HPLC is an excellent analytical technique to assess the purity of the collected fractions. In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
Mobile Phase A: Water (HPLC grade)B: Acetonitrile (HPLC grade)
Gradient 0-2 min: 60% B2-15 min: 60% to 95% B15-17 min: 95% B17-18 min: 95% to 60% B18-20 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 0.1 mg/mL in 60:40 acetonitrile:water).

  • Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

  • Purity Calculation: The purity of the sample can be calculated using the area normalization method from the resulting chromatogram.

Expected Results: A successful purification should yield a single major peak in the HPLC chromatogram, indicating a high degree of purity. The retention time will be specific to the compound under the given conditions.

Discussion

The choice of normal-phase flash chromatography is justified by its simplicity, cost-effectiveness, and efficiency in separating moderately polar organic compounds from less polar and more polar impurities. The trifluoromethyl group and the ester and amide functionalities in this compound contribute to its moderate polarity, making it an ideal candidate for this technique.

Potential impurities from the synthesis could include unreacted 3-(trifluoromethyl)aniline and diethyl oxalate. 3-(Trifluoromethyl)aniline is more polar and will likely have a lower Rf value, eluting after the desired product. Diethyl oxalate is less polar and will have a higher Rf value, eluting before the product. The gradient elution strategy is designed to effectively separate these and other potential by-products.

The use of an amine modifier, such as triethylamine (0.1%), in the mobile phase can sometimes be beneficial for purifying amine-containing compounds on silica gel, as it can reduce peak tailing by neutralizing acidic silanol groups on the silica surface.[6] However, for this secondary amide, it may not be strictly necessary and can be explored during method optimization if peak shape is poor.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using normal-phase flash chromatography. The step-by-step guide, from TLC method development to final purity assessment by HPLC, is designed to be a valuable resource for researchers and scientists in the field of drug development and organic synthesis. Adherence to this protocol will enable the isolation of the target compound with high purity, which is crucial for its intended downstream applications.

References

  • PubChem. Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate. [Link]

  • Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (2023). [Link]

  • SIELC Technologies. Separation of 4-Chloro-2-(trifluoromethyl)aniline on Newcrom R1 HPLC column. [Link]

  • El-Kassem, L. T., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. BMC Chemistry, 16(1), 53. [Link]

  • Kralj, E., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Chemical and Pharmaceutical Bulletin, 65(2), 168-173. [Link]

  • Wikipedia. Aqueous normal-phase chromatography. [Link]

Sources

Application Notes & Protocols: A Scalable Synthesis of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed guide for the scalable synthesis of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, a key intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group is a crucial pharmacophore that can significantly enhance the metabolic stability and binding affinity of bioactive molecules.[1][2] This guide emphasizes a robust and efficient acylation method, detailing the underlying chemical principles, a step-by-step protocol suitable for scale-up, and critical considerations for process optimization and safety.

Strategic Overview: The Acylation Approach

The most direct and industrially viable route to synthesize this compound is through the N-acylation of 3-(trifluoromethyl)aniline. This method is favored for its high efficiency, atom economy, and the commercial availability of the starting materials.

Core Reaction: The synthesis involves the reaction of a nucleophilic aniline with an electrophilic ethyl oxalyl derivative. The most effective acylating agent for this purpose is ethyl oxalyl chloride due to its high reactivity. The reaction proceeds via a nucleophilic acyl substitution mechanism. An acid scavenger, typically a tertiary amine base like pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3][4]

cluster_conditions Reaction Conditions Aniline 3-(Trifluoromethyl)aniline AcylChloride Ethyl Oxalyl Chloride Reaction Aniline->Reaction AcylChloride->Reaction Product This compound Reaction->Product + HCl Base Tertiary Amine Base (e.g., Pyridine) Solvent Aprotic Solvent (e.g., DCM, Toluene)

Figure 1: General reaction scheme for the synthesis.

Rationale for Reagent and Condition Selection

A successful and scalable synthesis hinges on the careful selection of reagents and reaction conditions.

ComponentSelectionRationale & Justification
Nucleophile 3-(Trifluoromethyl)anilineThe primary building block containing the desired trifluoromethylphenyl moiety.
Acylating Agent Ethyl Oxalyl ChlorideA highly reactive electrophile that ensures rapid and high-yielding conversion. Unlike coupling reactions with oxamic acids, this route avoids the need for activating agents, simplifying the process and workup.[5][6] The byproducts of oxalyl chloride reactions are typically gaseous, which simplifies purification.[7]
Acid Scavenger Pyridine or TriethylamineCrucial for neutralizing the HCl generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic, and drives the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.
Solvent Dichloromethane (DCM) or TolueneAn aprotic solvent is required to prevent reaction with the highly reactive ethyl oxalyl chloride. DCM is excellent for smaller scales due to its ability to dissolve reactants and its low boiling point, which facilitates removal. For larger, industrial-scale reactions, toluene may be preferred due to its higher boiling point (allowing for a wider temperature range) and lower cost.
Temperature 0°C to Ambient TemperatureThe acylation is highly exothermic. Starting the reaction at 0°C with controlled, slow addition of the acyl chloride is critical to manage the reaction rate, prevent side-product formation, and ensure safety, especially on a larger scale.[4]

Detailed Laboratory Protocol for Scalable Synthesis

This protocol is designed for a laboratory scale (e.g., 50-100 mmol) and can be adapted for larger-scale production with appropriate engineering controls.

Safety Precautions:

  • Ethyl oxalyl chloride is a corrosive lachrymator and reacts with moisture. [4] All operations must be conducted in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction is exothermic. Ensure an ice bath is readily available for temperature control.

Materials and Equipment:

  • Two-necked round-bottomed flask equipped with a magnetic stir bar

  • Dropping funnel

  • Argon or Nitrogen gas inlet

  • Ice bath

  • 3-(Trifluoromethyl)aniline (1.0 eq)

  • Pyridine, anhydrous (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl oxalyl chloride (1.1 eq)[5]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reactor Setup:

    • Assemble a dry, two-necked round-bottomed flask with a magnetic stir bar, a dropping funnel, and a gas inlet. Purge the entire system with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Charging Reactants:

    • To the flask, add 3-(trifluoromethyl)aniline (1.0 eq) followed by anhydrous dichloromethane (to make a ~0.5 M solution) and anhydrous pyridine (1.5 eq).

    • Stir the mixture at room temperature until all components are fully dissolved.

  • Controlled Addition of Acyl Chloride:

    • Cool the reaction flask to 0°C using an ice bath.

    • Prepare a solution of ethyl oxalyl chloride (1.1 eq) in a small amount of anhydrous dichloromethane and charge it into the dropping funnel.

    • Add the ethyl oxalyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes. Maintain the internal temperature below 5-10°C throughout the addition. A precipitate (pyridinium hydrochloride) will form.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

  • Workup and Quenching:

    • Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate dropwise to quench any remaining acyl chloride and neutralize the pyridinium salt until gas evolution ceases.[4]

    • Transfer the biphasic mixture to a separatory funnel.

  • Extraction and Washing:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume).

    • Combine all organic phases and wash sequentially with 1M HCl (to remove excess pyridine), water, and finally, brine.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, often a solid or a viscous oil, can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexanes.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford this compound as a white to off-white solid.

Workflow and Characterization

The overall process from setup to final product is outlined below.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Inert Atmosphere Setup (N2 or Ar) B Charge Aniline, Solvent, & Pyridine A->B C Cool to 0°C B->C D Dropwise Addition of Ethyl Oxalyl Chloride C->D E Stir at RT & Monitor (TLC/HPLC) D->E F Quench with NaHCO3 E->F G Extract with DCM F->G H Wash (Acid, Water, Brine) G->H I Dry (Na2SO4) & Concentrate H->I J Recrystallization (EtOAc/Hexanes) I->J K Characterize Pure Product (NMR, MS, Purity) J->K

Figure 2: Scalable synthesis workflow diagram.

Product Characterization:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₁₀F₃NO₃[8]

  • Molecular Weight: 261.2 g/mol [9]

  • Purity (HPLC): >98%

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the identity and structure of the final product.

Conclusion

The acylation of 3-(trifluoromethyl)aniline with ethyl oxalyl chloride in the presence of a base is a highly effective and scalable method for producing this compound. Key to the success of this procedure on a large scale is the rigorous control of reaction temperature during the exothermic addition step and a well-designed workup procedure to efficiently remove byproducts and isolate the pure compound. This protocol provides a reliable foundation for researchers and drug development professionals requiring access to this valuable chemical intermediate.

References

  • Riva, E., et al. (2009). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. Journal of Organic Chemistry, 74, 3540-3543. Available at: [Link]

  • Oxalyl chloride. Wikipedia. Available at: [Link]

  • Fürstner, A., et al. Ethyl 5-chloro-3-phenylindole-2-carboxylate. Organic Syntheses, Coll. Vol. 10, p.182 (2004); Vol. 78, p.221 (2002). Available at: [Link]

  • ethyl 2-[3, 5-bis(trifluoromethyl)anilino]-2-oxo-acetate, min 97%, 10 grams. CP Lab Safety. Available at: [Link]

  • Process for making 2-(trihaloacetyl)-3-(substituted aminos)-2-propenoates.Google Patents (EP1000926A1).
  • Sokolov, V. B., et al. Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. Available at: [Link]

  • Kaur, R., & Kumar, V. (2014). Methods for Hydroxamic Acid Synthesis. Current organic synthesis, 11(5), 754–769. Available at: [Link]

  • Oxamid-acid derivatives, process for their preparation and therapeutical agents containing them.Google Patents (EP0102509A1).
  • A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.Google Patents (WO2021171301A1).
  • Process for the preparation of substituted N- (trifluoromethylphenaethyl) -carbamic acid esters.Google Patents (DE1593595A1).
  • Desai, K. R., et al. Synthesis of 2-[(3′-trifluoromethylphenyl)- amino]-3-[n 4-{N 1-(7′-substituted aryl) benzothiazolyl} sulfanilamido] carbonyl pyridines as antimicrobial agents. ResearchGate. Available at: [Link]

  • Pitre, S. P., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Molecules (Basel, Switzerland), 28(16), 6121. Available at: [Link]

  • Ogbu, I. M., et al. (2022). Oxamic acids: useful precursors of carbamoyl radicals. Organic & Biomolecular Chemistry, 20(27), 5325-5334. Available at: [Link]

  • Oxalyl Chloride: A Versatile Reagent in Organic Transformations. ResearchGate. Available at: [Link]

  • Ethyl oxo((phenylmethyl)amino)acetate. PubChem. Available at: [Link]

  • Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1 H -pyrazole-4-carboxylate derivatives. ResearchGate. Available at: [Link]

  • ethyl 2-[3,5-bis(trifluoromethyl)anilino]-2-oxo-acetate. Chemsrc. Available at: [Link]

  • Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride.Google Patents (KR100542820B1).

Sources

The Strategic deployment of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate in the Synthesis of Medicinally Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. The trifluoromethyl (CF3) group, in particular, is of paramount importance due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate stands as a pivotal precursor, embodying the potential to introduce this influential functional group into a variety of heterocyclic systems. This technical guide provides an in-depth exploration of the application of this versatile reagent, with a primary focus on the synthesis of trifluoromethyl-substituted quinolones, a class of compounds with significant therapeutic potential. We will delve into the mechanistic underpinnings of the key reactions, provide detailed, field-proven protocols, and discuss the broader implications for drug discovery.

Core Application: Synthesis of 7-(Trifluoromethyl)-4-quinolones via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and reliable method for the synthesis of 4-hydroxyquinolines.[2][3] This thermal cyclization of an aniline derivative with a malonic ester derivative provides a direct route to the quinoline core. The use of 3-(trifluoromethyl)aniline in this reaction allows for the regioselective synthesis of 7-(trifluoromethyl)-4-hydroxyquinoline derivatives, which are valuable intermediates in the development of novel therapeutic agents.

Mechanistic Insight

The reaction proceeds through two key stages. The first is the nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the aniline nitrogen, forming an anilinomethylenemalonate intermediate. This is followed by a thermally induced intramolecular cyclization, where the aniline ring attacks one of the ester carbonyls, leading to the formation of the quinoline ring system after elimination of ethanol. The resulting product exists predominantly in the 4-oxo tautomeric form.

Diagram 1: The Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline 3-(Trifluoromethyl)aniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 + Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate1 Intermediate1_copy Anilinomethylenemalonate Intermediate Quinolone Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate Intermediate1_copy->Quinolone Heat (Δ)

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This protocol provides a detailed procedure for the synthesis of a key 7-(trifluoromethyl)quinoline intermediate.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate

  • Dowtherm A (or other high-boiling solvent)

  • Hexane

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Condensation: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (10 g, 62.1 mmol) and diethyl ethoxymethylenemalonate (12.6 mL, 62 mmol). Heat the mixture at 125 °C for 1 hour.[4]

  • Cyclization: To the reaction mixture, add Dowtherm A (50 mL) and heat to 255 °C for 2.5 hours.[4]

  • Work-up: After cooling to room temperature, dilute the mixture with hexane (50 mL) and stir for 5 minutes.[4]

  • Isolation: Collect the precipitated product by filtration and wash with hexane to yield the desired ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate as a white solid.[4]

Quantitative Data:

Starting MaterialMolar Eq.ProductYieldMelting Point
3-(Trifluoromethyl)aniline1.0Ethyl 4-hydroxy-7-(trifluoromethyl) quinoline-3-carboxylate93%340-341 °C
Diethyl ethoxymethylenemalonate1.0

Table 1: Reaction parameters for the synthesis of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[4]

Diagram 2: Experimental Workflow for Quinolone Synthesis

Quinolone_Synthesis_Workflow Start Start Step1 Combine 3-(Trifluoromethyl)aniline and Diethyl Ethoxymethylenemalonate Start->Step1 Step2 Heat at 125 °C for 1 hour Step1->Step2 Step3 Add Dowtherm A and heat to 255 °C for 2.5 hours Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Dilute with Hexane Step4->Step5 Step6 Filter and Wash Precipitate Step5->Step6 End Obtain Pure Product Step6->End

Caption: Workflow for trifluoromethyl-quinoline synthesis.

Potential Applications in Other Heterocyclic Systems

While the Gould-Jacobs reaction provides a robust route to quinolines, the reactivity of this compound and its analogs can be harnessed for the synthesis of other important heterocyclic scaffolds.

Synthesis of Trifluoromethyl-Substituted Indoles
Synthesis of Trifluoromethyl-Containing Benzodiazepines

Benzodiazepines are a cornerstone of therapeutics for anxiety and other central nervous system disorders. The synthesis of novel benzodiazepine analogs often involves the cyclocondensation of a substituted aniline with a suitable partner. The reactivity of the oxoacetate moiety in this compound could be exploited in reactions with o-phenylenediamines or other binucleophiles to construct the diazepine ring.

Conclusion and Future Outlook

This compound and its parent aniline are invaluable building blocks in the synthesis of heterocyclic compounds, particularly those bearing a trifluoromethyl group. The Gould-Jacobs reaction provides a highly efficient and scalable method for the preparation of 7-(trifluoromethyl)-4-quinolones, which are key intermediates for drug discovery programs. The exploration of this reagent in the synthesis of other heterocyclic systems, such as indoles and benzodiazepines, presents a promising avenue for future research. The continued development of synthetic methodologies utilizing such fluorinated precursors will undoubtedly fuel the discovery of next-generation therapeutics with enhanced pharmacological profiles.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Merck Index. Gould-Jacobs Reaction. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis presents a classic challenge: the N-acylation of an electron-deficient aniline. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly reduces the nucleophilicity of the aniline nitrogen, which can lead to sluggish reactions, low yields, and the formation of unwanted side products.[1][2]

This guide is designed to provide you with practical, field-tested solutions to common issues encountered during this synthesis. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting logic to help you improve your yield and product purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a scientific rationale and actionable steps for resolution.

Q1: My reaction yield is extremely low, or the reaction is not proceeding at all. What are the primary causes and how can I fix this?

A1: This is the most common issue and almost always traces back to the reduced reactivity of 3-(trifluoromethyl)aniline. The -CF3 group deactivates the aromatic ring and, more importantly, withdraws electron density from the nitrogen atom, making it a poor nucleophile.[1] Consequently, the reaction requires carefully optimized conditions to proceed efficiently.

Core Reasons & Solutions:

  • Insufficient Activation of the Electrophile/Aniline: The reaction relies on the nucleophilic attack of the aniline on the electrophilic carbonyl carbon of ethyl 2-chloro-2-oxoacetate (also known as ethyl oxalyl chloride).[3]

    • Solution - The Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. This HCl will protonate the starting aniline, converting it into its non-nucleophilic ammonium salt and effectively quenching the reaction. A base is essential to scavenge this HCl. A tertiary amine base like triethylamine (TEA) or pyridine is commonly used.[4] Pyridine can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate. For this specific substrate, a slightly stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can also be effective.[5]

  • Poor Reaction Conditions: Sub-optimal solvent choice or temperature control can severely hamper the reaction.

    • Solution - Solvent & Temperature:

      • Solvent: Use an anhydrous, aprotic solvent to prevent hydrolysis of the highly reactive ethyl 2-chloro-2-oxoacetate.[3][6] Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices.[4][7]

      • Temperature: The reaction is typically exothermic. Start the reaction at 0 °C (ice bath) and add the ethyl 2-chloro-2-oxoacetate dropwise to the solution of aniline and base.[4] This controls the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (2-18 hours) to drive it to completion. Gentle heating (e.g., to 40 °C) can be beneficial if the reaction stalls, but monitor for side product formation.

Q2: My TLC analysis shows multiple spots, including unreacted starting material and several unidentified byproducts. What's going on?

A2: The appearance of multiple spots indicates side reactions are occurring. Given the high reactivity of ethyl 2-chloro-2-oxoacetate, this is not uncommon if precautions are not taken.

Likely Side Products & Prevention:

  • Hydrolysis Products: Ethyl 2-chloro-2-oxoacetate is extremely sensitive to moisture and will readily hydrolyze to chlorooxoacetic acid and eventually oxalic acid, which can complicate the reaction and purification.[3][6]

    • Prevention: Ensure your glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4]

  • Bis-acylation: Although less common for this specific product, it's possible for a second molecule of aniline to react with the ester portion of the product, especially under harsh conditions (e.g., high heat), to form a symmetrical oxamide.

    • Prevention: Maintain a controlled temperature (0 °C to room temperature). Avoid a large excess of the aniline. The primary reaction at the more electrophilic acyl chloride site is significantly faster.

  • Unreacted Starting Material: This is often linked to the issues described in Q1 (incomplete reaction) or improper stoichiometry.

    • Prevention: Use a slight excess (1.05 to 1.2 equivalents) of the ethyl 2-chloro-2-oxoacetate to ensure all the valuable aniline is consumed.[4] Monitor the reaction by TLC until the aniline spot has disappeared.

Q3: The workup is difficult, and I'm losing significant amounts of my product during purification. Can you recommend a robust protocol?

A3: A clean workup is critical for isolating a pure product with good recovery. Emulsion formation and product loss in the aqueous layer are common pitfalls.

Optimized Workup & Purification Protocol:

  • Quenching: Once the reaction is complete (as determined by TLC), cool the mixture back to 0 °C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid (HCl) and quench unreacted ethyl 2-chloro-2-oxoacetate. Stir until gas evolution ceases.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate or DCM (3 x volume of the reaction solvent).

  • Washing: Wash the combined organic layers sequentially with water (1x) and then with a saturated brine solution (1x). The brine wash helps to break up any emulsions and removes the bulk of the dissolved water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often an oil or a low-melting solid. The most effective purification method is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%) typically provides excellent separation.

Frequently Asked Questions (FAQs)

  • Q: Why is a base absolutely necessary for this reaction?

    • A: The reaction produces one equivalent of HCl for every equivalent of product formed. This acid will react with the basic nitrogen of the starting aniline, forming an unreactive ammonium salt. The base neutralizes the HCl as it is formed, allowing the aniline to remain a free, active nucleophile.[4]

  • Q: Can I use a different acylating agent, like oxalyl chloride?

    • A: You could, but it complicates the procedure. Oxalyl chloride has two reactive acyl chloride groups.[7][8] To get the desired mono-acylated ethyl ester, you would need to perform a two-step reaction: first reacting oxalyl chloride with the aniline at low temperature to form the acyl chloride intermediate, and then carefully adding ethanol to react with the second acyl chloride group. Using ethyl 2-chloro-2-oxoacetate directly is a more convergent and controlled approach.[3]

  • Q: How critical are anhydrous and inert atmosphere conditions?

    • A: They are highly critical. Ethyl 2-chloro-2-oxoacetate is highly reactive and will be rapidly destroyed by water.[6] Failing to use anhydrous conditions is a primary cause of low yields, as your key reagent is consumed before it can react with the aniline. An inert atmosphere protects the reaction from atmospheric moisture over the extended reaction time.

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
3-(Trifluoromethyl)aniline 1.0 equivalentLimiting reagent.
Ethyl 2-chloro-2-oxoacetate 1.1 - 1.2 equivalentsSlight excess to drive the reaction to completion.
Base (Pyridine or TEA) 1.5 - 2.0 equivalentsEnsures complete scavenging of HCl byproduct.
Solvent Anhydrous DCM or THFAprotic, dissolves reagents, and is easily removed.
Temperature 0 °C to Room TemperatureControls initial exotherm, then allows reaction to proceed.
Atmosphere Nitrogen or ArgonPrevents hydrolysis of the acylating agent.
Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure and should be adapted based on your specific scale and laboratory equipment.

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-(trifluoromethyl)aniline (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the aniline) via syringe, followed by pyridine (2.0 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add a solution of ethyl 2-chloro-2-oxoacetate (1.1 eq) in a small amount of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5 °C.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed. (Typical eluent: 20% Ethyl Acetate in Hexanes).

Visualizations

Reaction Mechanism

The synthesis proceeds via a standard nucleophilic acyl substitution mechanism.

reaction_mechanism cluster_byproduct Byproduct Neutralization Aniline 3-(CF3)Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylChloride Ethyl 2-chloro-2-oxoacetate (Electrophile) AcylChloride->Tetrahedral Product This compound Tetrahedral->Product Collapse & Expulsion of Cl- Base Pyridine (Base) ProtonatedBase Pyridinium HCl Base->ProtonatedBase HCl Scavenging HCl HCl HCl->ProtonatedBase troubleshooting_workflow Start Reaction Start CheckTLC Monitor by TLC after 4h Start->CheckTLC NoReaction No Product Formation CheckTLC->NoReaction No Product SlowReaction Incomplete Conversion CheckTLC->SlowReaction <80% Conversion GoodConversion Good Conversion CheckTLC->GoodConversion >80% Conversion CheckConditions Verify Anhydrous Conditions & Reagent Quality NoReaction->CheckConditions IncreaseTime Increase Reaction Time to 18h Consider Gentle Warming (40°C) SlowReaction->IncreaseTime ProceedWorkup Proceed to Workup & Purification GoodConversion->ProceedWorkup IncreaseTime->ProceedWorkup End Pure Product ProceedWorkup->End

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Fürstner, A., Hupperts, A., & Seidel, G. (n.d.). Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline? Available at: [Link]

  • Sciforum. (n.d.). Reactions of Acetoacetates With Electron-deficient Anilines. Available at: [Link]

  • Kim, J. H., et al. (2006). Method for preparing 1-ethyl-2,3-dioxopiperazine Using Oxalyl Chloride. Google Patents (KR100542820B1).
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

Sources

Identifying and minimizing side products in Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure a successful and high-purity synthesis. Our focus is on the practical challenges of identifying and minimizing side products, grounded in the chemical principles governing the reaction.

Introduction to the Synthesis

The synthesis of this compound is a direct and efficient acylation reaction. It involves the nucleophilic attack of the amino group of 3-(trifluoromethyl)aniline on the highly electrophilic acyl chloride of ethyl oxalyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.

While the primary reaction is straightforward, the formation of side products can significantly impact the yield and purity of the desired product. This guide will provide a comprehensive overview of the potential side reactions and practical strategies to mitigate them.

Visualizing the Reaction Pathway and Side Products

To better understand the chemical transformations, the following diagram illustrates the main reaction pathway and the formation of the most common side product.

G cluster_main Main Reaction Pathway cluster_side Side Product Formation A 3-(Trifluoromethyl)aniline C This compound (Desired Product) A->C + Ethyl Oxalyl Chloride (1 equivalent) + Base (e.g., Et3N) B Ethyl Oxalyl Chloride B->C E Oxalic Acid B->E + H2O (Moisture) D N,N'-bis(3-(trifluoromethyl)phenyl)oxalamide (Dimer Impurity) C->D + 3-(Trifluoromethyl)aniline (Excess or High Temp) F 3-(Trifluoromethyl)aniline F->D + Ethyl Oxalyl Chloride (Excess Aniline)

Caption: Main reaction and side product pathways.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis of this compound.

Q1: My reaction yield is low, what are the likely causes?

A low yield can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor mixing. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.

  • Hydrolysis of Ethyl Oxalyl Chloride: Ethyl oxalyl chloride is highly sensitive to moisture. The presence of water in the solvent or on the glassware will lead to its decomposition into oxalic acid, reducing the amount of reagent available for the desired reaction.[1]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to a lower yield of the desired product. A slight excess of the aniline can sometimes be used to ensure complete consumption of the more valuable ethyl oxalyl chloride, but a large excess can promote dimer formation.

Q2: I am observing a significant amount of a white, insoluble precipitate in my crude product. What is it and how can I avoid it?

This precipitate is likely the N,N'-bis(3-(trifluoromethyl)phenyl)oxalamide dimer. Its formation is favored by:

  • Incorrect Stoichiometry: Using a significant excess of 3-(trifluoromethyl)aniline.

  • High Reaction Temperature: Elevated temperatures can promote the reaction of the initially formed product with another molecule of the aniline.

  • Method of Addition: Adding the aniline to the ethyl oxalyl chloride can create localized areas of high aniline concentration, favoring the formation of the dimer. The preferred method is the slow, dropwise addition of ethyl oxalyl chloride to a solution of the aniline and a base.

To minimize its formation, maintain a strict 1:1 stoichiometry or a slight excess of the aniline, keep the reaction temperature low (0 °C to room temperature), and add the acylating agent slowly to the aniline solution.

Q3: How can I effectively purify the final product?

Recrystallization is often an effective method for purifying this compound. A common solvent system for recrystallization is a mixture of ethyl acetate and hexane. The desired product is typically more soluble in ethyl acetate, and the addition of hexane as an anti-solvent will induce crystallization, leaving the more soluble impurities in the mother liquor. The less soluble N,N'-bis(3-(trifluoromethyl)phenyl)oxalamide can often be removed by filtration of the crude reaction mixture before work-up if it has precipitated.

Q4: What analytical techniques are best for assessing the purity of my product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis of the main product and non-volatile impurities like the oxalamide dimer. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities. The presence of characteristic peaks for the ethyl ester and the trifluoromethylphenyl group can confirm the product's identity.

  • Mass Spectrometry (MS): This technique is useful for confirming the molecular weight of the product and identifying unknown impurities.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Observation Potential Cause Recommended Action
Reaction does not start or is very slow (TLC shows only starting materials) 1. Inactive reagents. 2. Low reaction temperature. 3. Insufficient base.1. Check the quality of ethyl oxalyl chloride; it can degrade over time. Use freshly distilled or a new bottle. 2. Allow the reaction to warm to room temperature after the initial addition at 0 °C. 3. Ensure at least one equivalent of a non-nucleophilic base like triethylamine is used.
Multiple spots on TLC, including a major non-polar spot Formation of N,N'-bis(3-(trifluoromethyl)phenyl)oxalamide dimer.1. Review the stoichiometry; avoid a large excess of aniline. 2. Maintain a low reaction temperature. 3. Ensure slow, controlled addition of ethyl oxalyl chloride.
Product is an oil and does not solidify Presence of impurities that are depressing the melting point.1. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Difficulty in removing the oxalamide dimer by recrystallization The dimer has co-crystallized with the product.1. Perform a hot filtration of the recrystallization solution to remove the less soluble dimer. 2. Consider column chromatography for a more effective separation.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing the formation of the oxalamide dimer.

Materials:

  • 3-(Trifluoromethyl)aniline (1.0 eq)

  • Ethyl oxalyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM to the stirred aniline solution via the dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture.

Protocol 2: HPLC Method for Purity Analysis

This method provides a baseline for the analysis of this compound and the N,N'-bis(3-(trifluoromethyl)phenyl)oxalamide impurity.

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

Characterization Data of Expected Products

This compound (Desired Product)

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.0-9.2 (br s, 1H, NH), 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.43 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 162.8, 158.5, 137.2, 131.8 (q, J = 32.9 Hz), 129.8, 123.8 (q, J = 272.5 Hz), 122.9, 120.3 (q, J = 3.9 Hz), 116.8 (q, J = 4.0 Hz), 63.8, 14.0.

  • MS (ESI): m/z 262.06 [M+H]⁺.

N,N'-bis(3-(trifluoromethyl)phenyl)oxalamide (Side Product)

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 10.8 (s, 2H, NH), 8.2 (s, 2H, Ar-H), 7.8 (d, J = 8.0 Hz, 2H, Ar-H), 7.6 (t, J = 8.0 Hz, 2H, Ar-H), 7.4 (d, J = 8.0 Hz, 2H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 158.9, 139.1, 130.2, 129.4 (q, J = 31.8 Hz), 124.2 (q, J = 272.7 Hz), 123.5, 119.5 (q, J = 4.0 Hz), 115.3 (q, J = 4.0 Hz).

  • MS (ESI): m/z 405.07 [M+H]⁺.

Concluding Remarks

The successful synthesis of high-purity this compound is readily achievable with careful attention to reaction conditions, particularly stoichiometry, temperature control, and the exclusion of moisture. This guide provides the necessary framework for identifying potential issues and implementing effective solutions. Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Sources

Overcoming challenges in the purification of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. As a molecule often synthesized via the reaction of 3-(trifluoromethyl)aniline with an ethyl oxalyl derivative, its purification is frequently complicated by closely-related impurities and potential product instability.

This guide provides field-proven troubleshooting advice and detailed protocols based on established chemical principles to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses the most common issues observed during the purification of this compound in a direct question-and-answer format.

Q1: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the likely cause and how can I remove it?

A1: This is a classic issue when working with aniline derivatives. The discoloration typically arises from trace amounts of oxidized 3-(trifluoromethyl)aniline starting material or minor degradation byproducts. These impurities are often highly colored and can persist in very low concentrations.

  • Causality: Aromatic amines are susceptible to air oxidation, forming highly conjugated, colored species. This process can be accelerated by light, heat, or trace metal impurities.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Before final crystallization or after column chromatography, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (1-2% w/w) of activated charcoal and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon. This is highly effective for adsorbing non-polar colored impurities.

    • Aqueous Wash Optimization: During the workup, ensure you perform a wash with a mild reducing agent solution, such as 5% aqueous sodium bisulfite (NaHSO₃). This can help reduce some oxidized species back to their colorless forms. Follow this with a standard bicarbonate wash and a brine wash to remove acidic and aqueous residues.

    • Controlled Recrystallization: Attempt recrystallization from a solvent system where the colored impurities are more soluble. A common choice is a binary system like ethyl acetate/hexanes or toluene/heptane. Dissolve the compound in the minimum amount of hot solvent and allow it to cool slowly to promote the formation of pure crystals, leaving the colored impurities in the mother liquor.

Q2: I'm experiencing significant yield loss during silica gel column chromatography. What's happening and what is the alternative?

A2: Significant yield loss on a silica column points towards product instability on the stationary phase. This compound, containing both an ester and an amide linkage, can be susceptible to hydrolysis or decomposition on acidic silica gel.[1]

  • Causality: Standard silica gel has an acidic surface (pKa ≈ 4.5) due to the presence of silanol groups. These acidic sites can catalyze the hydrolysis of the ethyl ester or, less commonly, the amide bond, especially if the eluent contains protic solvents like methanol.

  • Troubleshooting & Optimization:

    • Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing the column slurry in your non-polar eluent (e.g., hexane) containing 0.5-1% triethylamine (Et₃N).[1] This neutralizes the acidic sites and minimizes product degradation.

    • Switch to a Neutral Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina. Note that the elution profile will be different, so you will need to re-screen for an appropriate solvent system using Thin Layer Chromatography (TLC) with alumina plates.

    • Minimize Contact Time: Use flash column chromatography with a higher flow rate to reduce the residence time of your compound on the column. Avoid letting the column run dry or stand for extended periods with the product loaded.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from the synthesis?

A1: The impurity profile depends on the synthetic route, but for a typical synthesis from 3-(trifluoromethyl)aniline and ethyl oxalyl chloride, you should anticipate:

  • Unreacted 3-(trifluoromethyl)aniline: A basic impurity, easily removed with a dilute acid wash (e.g., 1M HCl) during the aqueous workup.[2]

  • Oxalic Acid or Diethyl Oxalate: Resulting from the hydrolysis of ethyl oxalyl chloride.[2][3] These are acidic and can be removed with a sodium bicarbonate wash.

  • N,N'-bis[3-(trifluoromethyl)phenyl]oxamide: This is a di-substituted byproduct formed if two equivalents of the aniline react with one equivalent of the acylating agent. It is typically less soluble than the desired product and can often be removed by recrystallization.[2]

Q2: What is the best method for monitoring the reaction and purification?

A2: Thin Layer Chromatography (TLC) is the most effective and rapid method.

  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a non-polar solvent like hexanes or heptane and a polar solvent like ethyl acetate is an excellent starting point. A typical ratio for visualizing the product, starting material, and byproducts is 3:1 Hexanes:Ethyl Acetate .

  • Visualization: Use a UV lamp at 254 nm. The aromatic rings in the starting material and product will be UV active. Staining with potassium permanganate can also be used to visualize spots that are not UV active.

Q3: What are the recommended storage conditions for the purified product?

A3: To ensure long-term stability, the purified solid should be stored in a cool, dark, and dry environment. An amber glass vial under an inert atmosphere (nitrogen or argon) is ideal to prevent photo-oxidation and hydrolysis. Storage at <4°C is recommended.

Section 3: Data & Protocols

Data Presentation

Table 1: Troubleshooting Summary for Purification

Problem EncounteredMost Likely Cause(s)Recommended Solutions
Low final yieldProduct decomposition on silica; Inefficient extraction; Incomplete reaction.Use deactivated silica or alumina; Check pH during workup; Monitor reaction to completion via TLC.[1][4]
Persistent color in productOxidation of residual aniline.Treat with activated charcoal; Use a sodium bisulfite wash during workup.
Product won't crystallize ("oils out")Presence of impurities; Inappropriate solvent choice.Re-purify via column chromatography; Screen a wider range of solvent systems (e.g., Dichloromethane/Pentane).
Multiple spots on TLC after columnColumn overload; Poor solvent choice leading to co-elution.Use a larger column or less sample; Develop a new TLC system with better spot separation (ΔRf > 0.2).[5]
Experimental Workflow Visualization

The general workflow for isolating and purifying the target compound can be visualized as follows.

Purification_Workflow cluster_reaction Reaction & Quench cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench Aqueous Quench (e.g., Water or NH4Cl) Reaction->Quench Extract Extraction with Organic Solvent (e.g., EtOAc) Quench->Extract Wash_Acid Wash with 1M HCl (Removes Aniline) Extract->Wash_Acid Wash_Base Wash with sat. NaHCO3 (Removes Acidic Impurities) Wash_Acid->Wash_Base Wash_Brine Wash with Brine (Breaks Emulsions) Wash_Base->Wash_Brine Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Solid Crude Solid/Oil Concentrate->Crude_Solid Column Column Chromatography Crude_Solid->Column For complex mixtures Recrystal Recrystallization Crude_Solid->Recrystal If solid & reasonably pure Pure_Product Pure this compound Column->Pure_Product Recrystal->Pure_Product

Caption: General purification workflow from crude reaction to pure product.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for purifying the compound from a complex mixture of byproducts.

  • Solvent System Selection: Using TLC, identify a solvent system that provides a retention factor (Rf) of ~0.25-0.35 for the product. A good starting point is 20-30% Ethyl Acetate in Hexanes.

  • Column Preparation (Wet Slurry Method):

    • Select a glass column with appropriate dimensions for your sample size (typically a 50:1 to 100:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexanes).[6]

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed. Add a thin layer of sand to the top to prevent disruption.[6]

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes) through it.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and concentrate the mixture on a rotary evaporator to yield a dry, free-flowing powder.

    • Carefully apply this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with your chosen mobile phase. A gradient elution is often most effective. For example, start with 10% EtOAc/Hexanes and gradually increase the polarity to 30% EtOAc/Hexanes.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[1]

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is ideal if the crude product is a solid and has relatively high purity (>85%).

  • Solvent Selection: The goal is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes).

    • A good binary system to try is Ethyl Acetate/Hexanes.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot solvent (e.g., Ethyl Acetate) required to fully dissolve the solid.

    • While the solution is still hot, slowly add the anti-solvent (e.g., Hexanes) dropwise until the solution becomes slightly cloudy (the saturation point).

    • Add a few more drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in a 4°C refrigerator or ice bath.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold anti-solvent (Hexanes) to remove any residual mother liquor.

    • Dry the crystals under vacuum.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_column If Column Chromatography Was Used cluster_recrystal If Recrystallization Was Used Start Problem: Low Purity After Purification Problem_Column Impurity Co-elutes with Product? Start->Problem_Column Problem_Recrystal Oily Product or Poor Recovery? Start->Problem_Recrystal Cause_TLC Poor TLC Separation (ΔRf < 0.2) Problem_Column->Cause_TLC Solution_Solvent Develop New Solvent System (e.g., try DCM/MeOH or Toluene/EtOAc) Cause_TLC->Solution_Solvent Problem_Streak Product Streaks on Column? Cause_Acid Decomposition on Acidic Silica Problem_Streak->Cause_Acid Solution_Deactivate Use Silica + 1% Et3N or Switch to Alumina Cause_Acid->Solution_Deactivate Cause_Impurity High Impurity Load Prevents Crystallization Problem_Recrystal->Cause_Impurity Cause_Solvent Solvent System Not Optimal Problem_Recrystal->Cause_Solvent Solution_PrePurify Pre-purify with a quick silica plug first Cause_Impurity->Solution_PrePurify Solution_SolventScreen Screen more solvent pairs (e.g., IPA/water, Toluene/Heptane) Cause_Solvent->Solution_SolventScreen

Caption: Logic diagram for troubleshooting common purification outcomes.

References

  • Sciencemadness Discussion Board. (2011). oxalyl chloride and water. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the successful and efficient execution of your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the acylation of 3-(trifluoromethyl)aniline with ethyl oxalyl chloride, is a critical reaction that can be prone to challenges such as low yield, impurity formation, and difficult purification. This guide provides a comprehensive resource to navigate these potential issues and optimize your reaction conditions for superior results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted 3-(trifluoromethyl)aniline.

  • Minimal or no desired product is observed by LC-MS or ¹H NMR of the crude reaction mixture.

Potential Causes and Solutions:

Cause Explanation Solution
Moisture Contamination Ethyl oxalyl chloride is highly sensitive to moisture and will rapidly hydrolyze to ethyl glyoxylate and hydrochloric acid, rendering it inactive for the acylation reaction.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, freshly opened or properly stored.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature. The electron-withdrawing trifluoromethyl group on the aniline can decrease its nucleophilicity, potentially slowing the reaction.Monitor the reaction progress by TLC. If the starting material is still present after the initially planned time, consider extending the reaction duration. A modest increase in temperature (e.g., from 0 °C to room temperature) can also facilitate the reaction, but should be done cautiously to avoid side reactions.
Ineffective Acid Scavenging The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.The use of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the HCl as it is formed.[1][2][3] Ensure at least one equivalent of the base is used. For less reactive anilines, a slight excess (1.1-1.2 equivalents) of the base may be beneficial.
Poor Quality Reagents Degradation of 3-(trifluoromethyl)aniline or ethyl oxalyl chloride can lead to poor reaction outcomes.Use freshly distilled or recently purchased high-purity reagents. The quality of ethyl oxalyl chloride is particularly critical.
Problem 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude reaction mixture.

  • ¹H NMR of the crude product shows unexpected signals.

Potential Causes and Solutions:

Impurity Potential Source Mitigation and Purification Strategy
N,N-Diacylated Product If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time with excess acylating agent), a second acylation on the newly formed amide nitrogen can occur.Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of ethyl oxalyl chloride. Maintain a low reaction temperature (0 °C to room temperature). This impurity can often be separated by column chromatography.
Hydrolyzed Ethyl Oxalyl Chloride Byproducts As mentioned, moisture will lead to the formation of ethyl glyoxylate and oxalic acid.Rigorous exclusion of water is the best prevention. During work-up, a wash with a mild aqueous base like sodium bicarbonate solution can help remove these acidic impurities.
Unreacted 3-(trifluoromethyl)aniline Incomplete reaction or use of excess aniline.Optimize reaction time and stoichiometry. During work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate and extract the basic aniline into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous dichloromethane (DCM) is a common and effective solvent for this acylation. It is relatively inert, has good solubility for the reactants, and is easily removed during work-up. Other aprotic solvents like tetrahydrofuran (THF) or diethyl ether can also be used, but DCM is generally preferred.

Q2: Why is pyridine often used as the base? What are the alternatives?

A2: Pyridine serves two primary roles in this reaction. Firstly, it acts as a base to neutralize the hydrochloric acid byproduct, preventing the protonation and deactivation of the aniline nucleophile.[1][2][3] Secondly, pyridine can act as a nucleophilic catalyst. It can react with the ethyl oxalyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the aniline. Triethylamine (TEA) is a common alternative to pyridine. It is a stronger, non-nucleophilic base and can also be used effectively as an acid scavenger.

Q3: Can I use sodium hydroxide as the base in a Schotten-Baumann type reaction?

A3: While the Schotten-Baumann reaction, which utilizes an aqueous base like sodium hydroxide, is a classic method for acylation, it may be less ideal for this specific synthesis.[4][5] Ethyl oxalyl chloride is highly susceptible to hydrolysis, and the presence of aqueous hydroxide would likely lead to significant decomposition of the acylating agent, reducing the yield of the desired product. A non-aqueous system with an organic base like pyridine or triethylamine is generally more reliable for this substrate.

Q4: How can I best purify the final product?

A4: The primary methods for purifying this compound are recrystallization and column chromatography. For recrystallization, a common starting point is a solvent system like ethanol/water or toluene/hexanes. The crude solid is dissolved in the minimum amount of the hot solvent (or the more soluble solvent in a binary system), and then the solution is allowed to cool slowly to induce crystallization. If recrystallization is insufficient to remove impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is typically effective.

Q5: How do I confirm the identity and purity of my final product?

Optimized Experimental Protocol

This protocol is based on established procedures for the acylation of anilines with ethyl oxalyl chloride and is designed to provide a high yield of the target product.

Materials:

  • 3-(Trifluoromethyl)aniline

  • Ethyl oxalyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: To a separate dropping funnel, add a solution of ethyl oxalyl chloride (1.05 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred aniline solution over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x volume of DCM), water (1 x volume of DCM), and brine (1 x volume of DCM).

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.

    • Column Chromatography (if necessary): If the product is not pure after recrystallization, perform silica gel chromatography using a suitable eluent system, such as a gradient of 10% to 30% ethyl acetate in hexanes.

Visualizations

Reaction Mechanism: Nucleophilic Acyl Substitution

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Aniline 3-(Trifluoromethyl)aniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride Ethyl Oxalyl Chloride (Electrophile) AcylChloride->Tetrahedral_Intermediate Protonated_Amide Protonated Product Tetrahedral_Intermediate->Protonated_Amide Collapse of Intermediate (Loss of Cl-) Product This compound Protonated_Amide->Product Deprotonation by Pyridine HCl HCl Pyridinium_Chloride Pyridinium Chloride HCl->Pyridinium_Chloride Pyridine Pyridine (Base) Pyridine->Pyridinium_Chloride

Caption: Nucleophilic acyl substitution mechanism for the formation of the target amide.

Experimental Workflow

Experimental_Workflow Start Start: Dissolve Aniline & Pyridine in DCM Cool Cool to 0 °C Start->Cool Add_Acyl_Chloride Dropwise Addition of Ethyl Oxalyl Chloride Solution Cool->Add_Acyl_Chloride React Stir at Room Temperature (2-4h) & Monitor by TLC Add_Acyl_Chloride->React Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) React->Workup Dry Dry Organic Layer (MgSO₄/Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (Recrystallization / Chromatography) Concentrate->Purify End Final Product Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Pearson Education. (n.d.). In the acetylation of aniline, what role does pyridine play in the reaction with acid chloride? Pearson+. Retrieved January 7, 2026, from [Link]

  • Brainly.in. (2018, August 16). What is the role of pyridine in the acylation reaction of amines? Retrieved January 7, 2026, from [Link]

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved January 7, 2026, from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved January 7, 2026, from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved January 7, 2026, from [Link]

Sources

Safe handling and storage procedures for Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate (CAS No. 17738-86-2). This document provides researchers, scientists, and drug development professionals with essential information for its safe handling, storage, and use. The following FAQs and troubleshooting guides are designed to address specific issues you may encounter during your experiments, ensuring both safety and experimental integrity.

Section 1: Chemical & Physical Properties

Understanding the fundamental properties of a compound is the first step in safe and effective handling. This substance is primarily used as a chemical intermediate in research and development.[1]

PropertyValueSource
CAS Number 17738-86-2[2][3]
Molecular Formula C11H10F3NO3[3][4]
Molecular Weight 261.2 g/mol [3][4]
Common Synonyms Ethyl 2-oxo-2-(3-(trifluoromethyl)phenylamino)acetate[2]
Appearance Solid (deduced from safety advice to not breathe dust)[2]

Section 2: Hazard Identification & Risk Assessment

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory system irritation.[2][5] The toxicological properties have not been fully investigated, warranting a cautious approach.[2] Before any experiment, a thorough risk assessment is mandatory.

A Plan Experiment B Review Safety Data Sheet (SDS) A->B C Identify Key Hazards: - Harmful if Swallowed - Skin/Eye/Respiratory Irritant B->C D Select Mandatory PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat C->D E Assess Ventilation Needs D->E F Is a Fume Hood Available & Necessary? E->F G Work in Chemical Fume Hood F->G Yes H Ensure General Lab Ventilation is Adequate F->H No I Locate Emergency Equipment: - Eyewash Station - Safety Shower - Spill Kit G->I H->I J Proceed with Experiment Safely I->J

Caption: Pre-Experiment Risk Assessment Workflow.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound?

A1: The primary hazards are significant irritation to the eyes, skin, and respiratory system.[2][5] It is also classified as harmful if swallowed.[2][5] Direct contact should be avoided at all times, as the full toxicological profile is not yet known.[2]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A2: A comprehensive PPE strategy is crucial. The following are required:

  • Eye Protection: Wear chemical splash goggles that conform to NIOSH or EN 166 standards.[2][5][6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6][7]

  • Skin Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber.[2][7] Always inspect gloves for tears or degradation before use.[5] A fully buttoned lab coat is required to protect your clothing and skin.[2][6][7]

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[5][8][9] If engineering controls are insufficient or exposure limits are exceeded, a NIOSH-approved respirator is necessary.[2][6]

Q3: What are the correct storage procedures for this compound?

A3: Proper storage is essential to maintain the compound's integrity and ensure safety. Store it in a tightly closed container in a cool, dry, and well-ventilated place.[2][10][11] Keep it away from incompatible materials such as strong acids and bases, as well as sources of heat, sparks, or open flames.[10]

Q4: What should I do in the event of accidental skin or eye contact?

A4: Immediate action is critical to mitigate irritation.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove all contaminated clothing and shoes. Immediately flush the affected skin area with plenty of water for at least 15 minutes. Seek medical aid if irritation develops or persists.[2][5]

Q5: How should I handle a small spill of this solid compound?

A5: For a small spill, first ensure you are wearing the appropriate PPE.[2] Avoid creating dust.[2][5] Carefully sweep up the solid material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[5] Do not let the product enter drains.[5]

Q6: What are the known incompatibilities for this chemical?

A6: While specific reactivity data for this exact compound is limited, related structures are incompatible with strong acids and strong bases.[10] Avoid contact with strong oxidizing agents.[9]

Q7: How must I dispose of waste containing this compound?

A7: All waste, including unused product and contaminated materials (like gloves and wipes), must be treated as hazardous waste. Dispose of it in a manner consistent with federal, state, and local environmental regulations.[2][12] Do not dispose of it down the drain.[5]

Section 4: Troubleshooting Guide

Problem: The compound has changed color or appears clumpy upon opening.

  • Possible Cause: This may indicate degradation due to improper storage, likely from exposure to moisture or air.

  • Solution: Do not use the compound, as its purity is compromised, which could lead to failed reactions or unsafe side reactions. Re-evaluate your storage conditions; ensure containers are tightly sealed and stored in a desiccator if necessary.

Problem: Inconsistent or low yields in a reaction where this is a starting material.

  • Possible Cause 1: Impurity of the reagent (see above).

  • Possible Cause 2: Incomplete dissolution or poor mixing.

  • Solution: Confirm the purity of the starting material. If it appears degraded, use a fresh batch. For reactions, ensure you are using an appropriate solvent and that the material is fully dissolved before proceeding with the next step. Use effective stirring throughout the reaction.

Problem: The compound is causing irritation despite using a fume hood.

  • Possible Cause: Your handling technique may be generating dust that is escaping the capture zone of the fume hood. This can happen when weighing or transferring the powder too quickly.

  • Solution: Refine your handling technique. Handle the powder slowly and deliberately to minimize dust formation. Ensure the fume hood sash is at the correct height. As a final measure, consider upgrading your respiratory protection to a NIOSH-approved respirator.[2][6]

Section 5: Detailed Protocols

Protocol 5.1: Weighing and Preparing a Solution

This protocol is designed to minimize exposure and ensure accuracy.

  • Preparation: Before handling the chemical, don all required PPE (chemical splash goggles, nitrile gloves, lab coat).[2][5]

  • Work Area: Perform all work inside a certified chemical fume hood.

  • Weighing: Place a weigh boat on an analytical balance and tare it. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid any rapid movements that could create dust.

  • Transfer: Carefully add the weighed solid to your reaction vessel.

  • Dissolution: Add the solvent to the vessel slowly to avoid splashing.

  • Cleanup: Tightly close the stock container immediately after use. Dispose of the contaminated weigh boat and any other disposable items in the designated hazardous waste container.

  • Post-Handling: Wash hands thoroughly after removing gloves.[5]

Protocol 5.2: Emergency Spill Response

This workflow outlines the correct procedure for managing a small, contained spill of the solid compound.

A Small Spill Detected B Alert personnel in the immediate area A->B C If not already worn, don full PPE: - Goggles, Gloves, Lab Coat - Respirator (if necessary) B->C D Contain the spill (Prevent spreading) C->D E Gently cover the spill with an inert absorbent material D->E F Carefully sweep material into a labeled hazardous waste container E->F G Decontaminate the spill area with an appropriate solvent F->G H Dispose of all contaminated materials as hazardous waste G->H I Wash hands thoroughly H->I

Caption: Workflow for Small Chemical Spill Response.

References

  • Material Safety Data Sheet for Ethyl 2-oxo-2-[3-(trifluoromethyl)
  • Safety D
  • Safety Data Sheet. (n.d.). Covestro Solution Center.
  • Material Safety Data Sheet for Ethyl Acet
  • Safety Data Sheet for Ethyl 2-((5-chloropyridin-2-yl)amino)
  • ETHYL 2-OXO-2-[3-(TRIFLUOROMETHYL)
  • Personal Protective Equipment - EHSO Manual 2025-2026. (n.d.). OUHSC.edu.
  • ETHYL 2-OXO-2-[3-(TRIFLUOROMETHYL)
  • Safety Data Sheet for Ethyl 2-chloro-2-oxoacet
  • Safety Data Sheet for Ethyl {[2-nitro-4-(trifluoromethyl)
  • ethyl 2-[3, 5-bis(trifluoromethyl)anilino]-2-oxo-acetate, min 97%, 10 grams. (n.d.). CP Lab Safety.
  • Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for Indacaterol Acet

Sources

Technical Support Center: Analysis of Common Impurities in Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format, grounded in scientific principles and practical laboratory experience.

Section 1: Understanding the Impurity Profile

The purity of this compound is critical for its intended downstream applications. Impurities can arise from several sources: the starting materials, side reactions during synthesis, and degradation of the final product. A thorough understanding of these potential impurities is the first step in effective troubleshooting and quality control.

Logical Flow of Impurity Formation

The following diagram illustrates the primary pathways through which common impurities are introduced or formed.

Figure 1. Genesis of Impurities SM_Aniline Starting Material: 3-(Trifluoromethyl)aniline Synthesis Synthesis: Acylation Reaction SM_Aniline->Synthesis Imp_SM_Related Related Substances from Starting Materials (e.g., isomers) SM_Aniline->Imp_SM_Related SM_Oxalate Starting Material: Ethyl Chlorooxoacetate or Diethyl Oxalate SM_Oxalate->Synthesis Product Target Product: This compound Synthesis->Product Imp_Aniline Unreacted 3-(Trifluoromethyl)aniline Synthesis->Imp_Aniline Incomplete Reaction Imp_Byproduct Side-Product: N,N'-bis[3-(trifluoromethyl)phenyl]oxamide Synthesis->Imp_Byproduct Side Reaction Residual_Solvents Residual Solvents Synthesis->Residual_Solvents Hydrolysis Degradation (Hydrolysis) Product->Hydrolysis Imp_Degradation Degradation Products: - 2-Oxo-2-[3-(trifluoromethyl)anilino]acetic acid - Oxalic Acid Hydrolysis->Imp_Degradation Figure 2. HPLC Analysis Workflow Prep_Sample Sample Preparation (Dissolve in Mobile Phase) Filter Filter Sample (0.45 µm Syringe Filter) Prep_Sample->Filter Injection Inject Sample Filter->Injection HPLC_System HPLC System Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Separation Injection->HPLC_System Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, % Area) Detection->Data_Analysis

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic characterization of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, a molecule of interest in medicinal chemistry and materials science. By leveraging a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—we will not only predict the spectral features of this target molecule but also provide a comparative analysis with structurally related compounds. This approach is designed to offer a robust framework for the unambiguous identification and characterization of this and similar N-aryl oxamates.

The Structural Rationale: Why These Spectroscopic Techniques?

This compound possesses a unique combination of functional groups that lend themselves to a comprehensive spectroscopic analysis. The ethyl ester, amide linkage, aromatic ring, and trifluoromethyl group each provide distinct spectral signatures. Our choice of spectroscopic methods is therefore deliberate, aiming to probe each of these structural components for a holistic understanding of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework with high confidence.

Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl group and the aromatic protons. The integration of these signals will be key to confirming the proton count in each environment.

  • Ethyl Group: The ethoxy moiety will present as a classic ethyl pattern: a quartet around δ 4.4 ppm for the methylene protons (-OCH₂-) and a triplet around δ 1.4 ppm for the methyl protons (-CH₃). The downfield shift of the methylene quartet is due to the deshielding effect of the adjacent oxygen atom.

  • Aromatic Protons: The 3-(trifluoromethyl)anilino group will exhibit a more complex pattern in the aromatic region (δ 7.0-8.0 ppm). The trifluoromethyl group is a moderate deactivator and will influence the chemical shifts of the aromatic protons. We expect to see four distinct signals, likely multiplets, corresponding to the four protons on the substituted benzene ring.

  • Amide Proton: A broad singlet corresponding to the N-H proton is expected, likely in the region of δ 9.0-10.0 ppm. Its broadness is a result of quadrupole broadening and potential hydrogen bonding.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

  • Carbonyl Carbons: Two distinct carbonyl signals are expected in the downfield region of the spectrum. The ester carbonyl will likely appear around δ 160-165 ppm, while the amide carbonyl will be slightly upfield, around δ 155-160 ppm.

  • Aromatic Carbons: The aromatic region will show six signals. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling, a characteristic feature that aids in its assignment. The other aromatic carbons will have chemical shifts influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

  • Ethyl Group Carbons: The methylene carbon of the ethyl group is expected around δ 62 ppm, and the methyl carbon around δ 14 ppm.

  • Trifluoromethyl Carbon: The CF₃ carbon will be observed as a prominent quartet in the region of δ 120-130 ppm, with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 270-280 Hz.[1][2]

Comparative NMR Analysis
Compound Key ¹H NMR Features (Predicted/Observed) Key ¹³C NMR Features (Predicted/Observed)
This compound Ethyl group (quartet ~4.4 ppm, triplet ~1.4 ppm), Aromatic protons (multiplets, 7.0-8.0 ppm), NH (broad singlet, 9.0-10.0 ppm)C=O (ester, ~162 ppm), C=O (amide, ~158 ppm), Aromatic Cs (115-140 ppm), CF₃ (quartet, ~125 ppm, ¹JCF ≈ 275 Hz), Ethyl Cs (~62, 14 ppm)
Ethyl Oxamate NH₂ (broad singlet), Ethyl group (quartet ~4.3 ppm, triplet ~1.3 ppm)C=O (ester, ~161 ppm), C=O (amide, ~160 ppm), Ethyl Cs (~62, 14 ppm)[3][4]
3-(Trifluoromethyl)aniline Aromatic protons (multiplets, 6.8-7.3 ppm), NH₂ (broad singlet, ~3.8 ppm)[5]Aromatic Cs (112-145 ppm), CF₃ (quartet, ~125 ppm, ¹JCF ≈ 273 Hz)[5][6]
Ethyl 2-(phenylamino)-2-oxoacetate Ethyl group (quartet, triplet), Aromatic protons (multiplets), NH (broad singlet)C=O (ester), C=O (amide), Aromatic Cs, Ethyl Cs

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the presence of specific functional groups within a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.

Predicted Key IR Absorptions:

  • N-H Stretch: A sharp to moderately broad absorption band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.[7]

  • C=O Stretches: Two distinct and strong carbonyl absorption bands are anticipated. The ester C=O stretch will likely appear at a higher frequency, around 1740-1760 cm⁻¹, while the amide C=O stretch (Amide I band) will be at a lower frequency, around 1680-1700 cm⁻¹.[8][9]

  • C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region corresponding to the C-N stretching of the amide.[10]

  • C-F Stretches: Strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region due to the C-F stretching vibrations of the trifluoromethyl group.

  • Aromatic C=C Stretches: Several bands of medium intensity in the 1450-1600 cm⁻¹ region.

Comparative IR Analysis
Compound Key IR Absorption Bands (cm⁻¹) (Predicted/Observed)
This compound ~3300 (N-H), ~1750 (C=O, ester), ~1690 (C=O, amide), 1100-1300 (C-F)
Ethyl Oxamate ~3400 & ~3200 (N-H, primary amide), ~1740 (C=O, ester), ~1680 (C=O, amide)[11][12]
3-(Trifluoromethyl)aniline ~3450 & ~3370 (N-H, primary amine), 1100-1300 (C-F)[13]
Ethyl 2-(phenylamino)-2-oxoacetate ~3300 (N-H), ~1745 (C=O, ester), ~1695 (C=O, amide)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound (MW: 261.2 g/mol ), we would expect to observe the molecular ion peak in the mass spectrum, although its intensity may vary.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 261.

  • Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment at m/z = 216, resulting from the cleavage of the ester group.

  • Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 232.

  • Formation of the Anilino Cation: A fragment corresponding to the [H₂NC₆H₄CF₃]⁺ ion at m/z = 161.

  • Other Fragments: Various other fragments resulting from the cleavage of the amide bond and the aromatic ring.

Comparative Mass Spectrometry Analysis
Compound Molecular Weight ( g/mol ) Predicted/Observed Key Fragments (m/z)
This compound 261.2261 (M⁺), 216, 161
Ethyl Oxamate 117.1117 (M⁺), 72, 44[14][15][16]
3-(Trifluoromethyl)aniline 161.1161 (M⁺), 142, 114[6]
Ethyl 2-(phenylamino)-2-oxoacetate 193.2193 (M⁺), 148, 93

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The presence of the anilino group in this compound will result in characteristic UV absorptions.

Predicted UV-Vis Absorption:

  • π → π* Transitions: We anticipate strong absorption bands in the 200-300 nm region, characteristic of the aromatic ring and the conjugated amide system. The exact λmax will be influenced by the solvent polarity.

  • n → π* Transitions: A weaker absorption band at a longer wavelength, possibly above 300 nm, may be observed due to the n → π* transition of the carbonyl groups.

Comparative UV-Vis Analysis
Compound Predicted/Observed λmax (nm)
This compound ~250-280 (π → π), potentially a weak band >300 (n → π)
3-(Trifluoromethyl)aniline ~240 and ~280
Ethyl 2-(phenylamino)-2-oxoacetate ~240-270

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[17] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.[18] A standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration.[19]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger sample quantity (20-50 mg) and a greater number of scans will be required to obtain a good signal-to-noise ratio.[17]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.[18]

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[14][20] Apply pressure to ensure good contact.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[21][22][23][24]

  • Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.[1][15] The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Baseline Correction: Record a baseline spectrum of the pure solvent in the cuvette.[25]

  • Acquisition: Scan the sample solution over a wavelength range of 200-800 nm.[15]

Visualizing the Workflow

Sources

A Comparative Guide to the 1H and 13C NMR Spectral Features of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate and Related Moieties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of its complete experimental spectrum in public databases, this guide will leverage a comparative approach. We will dissect the molecule into its constituent fragments—the ethyl group, the oxo-acetate linker, and the 3-(trifluoromethyl)aniline moiety—and compare their expected spectral signatures with experimentally obtained data from analogous structures. This methodology not only allows for a robust prediction of the target molecule's NMR spectrum but also provides a deeper understanding of the electronic and structural effects of each component.

The Logic of Spectral Prediction through Analogue Comparison

The chemical shift and coupling constants observed in an NMR spectrum are exquisitely sensitive to the local electronic environment of each nucleus. By examining the NMR data of structurally related compounds, we can build a highly accurate picture of the spectrum for a novel molecule. For this compound, we will draw comparisons with:

  • Ethyl acetate and other ethyl esters: To understand the characteristic signals of the ethyl group (CH₃CH₂-).

  • Anilines and Acetanilides: To interpret the signals from the aromatic ring and the influence of the amide linkage.

  • Compounds containing the 3-(trifluoromethyl)phenyl group: To elucidate the significant impact of the strongly electron-withdrawing trifluoromethyl (CF₃) group on the aromatic proton and carbon signals.

This comparative analysis is a powerful tool in spectral interpretation, allowing for confident assignment of resonances even in the absence of a direct experimental spectrum for the compound of interest.

Experimental Workflow for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for comparative analysis, a standardized experimental protocol is essential. The following workflow represents a robust methodology for obtaining ¹H and ¹³C NMR spectra suitable for detailed structural analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing sample Dissolve ~10-20 mg of compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) vortex Vortex to ensure homogeneity sample->vortex transfer Transfer solution to a 5 mm NMR tube vortex->transfer instrument Place NMR tube in spectrometer (e.g., 400 MHz) transfer->instrument shimming Shim the magnetic field to optimize homogeneity instrument->shimming h1_acq Acquire ¹H spectrum (e.g., 16 scans) shimming->h1_acq c13_acq Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Data for this compound

The predicted ¹H NMR spectrum of the target compound can be dissected into three key regions: the aliphatic ethyl signals, the aromatic signals of the substituted aniline ring, and the amide proton signal.

Predicted Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Justification
Ethyl CH₃~1.4Triplet (t)3H~7.1Typical chemical shift for a methyl group adjacent to a methylene group in an ethyl ester.[1][2]
Ethyl CH₂~4.4Quartet (q)2H~7.1The methylene group is deshielded by the adjacent oxygen atom of the ester.[1][2]
Aromatic H-4, H-5, H-67.4 - 7.8Multiplet (m)3H-The electron-withdrawing trifluoromethyl and amide groups will deshield these protons, shifting them downfield.
Aromatic H-2~8.0Singlet (s) or Doublet (d)1HSmall (if coupled)This proton is ortho to the electron-withdrawing amide group and will be the most deshielded aromatic proton.
Amide NH9.0 - 10.0Broad Singlet (br s)1H-The amide proton is typically broad and appears at a high chemical shift.[3]

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum will provide complementary information, with distinct signals for the ethyl group, the two carbonyl carbons, the aromatic carbons, and the trifluoromethyl carbon.

Predicted Assignment Chemical Shift (δ, ppm) Justification
Ethyl CH₃~14Characteristic chemical shift for an ethyl ester methyl carbon.[4]
Ethyl CH₂~62The methylene carbon is deshielded by the adjacent oxygen atom.[4]
Oxo C=O~160Chemical shift for an ester carbonyl carbon.
Amide C=O~165Amide carbonyl carbons are typically found in this region.
Aromatic C-1~138The carbon attached to the nitrogen will be influenced by the amide group.
Aromatic C-3~131 (quartet)The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling.[5][6][7]
Aromatic C-2, C-4, C-5, C-6115 - 130The chemical shifts of these carbons will be influenced by the positions of the electron-withdrawing substituents.
Trifluoromethyl CF₃~123 (quartet)The carbon of the CF₃ group will exhibit a strong one-bond C-F coupling, resulting in a quartet.[5][6][7]

Comparative Analysis with Analogous Structures

1. The Ethyl Group:

The ¹H NMR spectrum of ethyl acetate shows a characteristic triplet at approximately 1.2 ppm (for the CH₃) and a quartet at around 4.1 ppm (for the CH₂).[1][2] In our target molecule, the electron-withdrawing nature of the oxo-anilino moiety is expected to slightly deshield the ethyl protons, leading to the predicted downfield shifts.

2. The 3-(Trifluoromethyl)aniline Moiety:

The ¹H NMR spectrum of 3-(trifluoromethyl)aniline shows a complex multiplet for the aromatic protons between 6.8 and 7.3 ppm.[8] The introduction of the electron-withdrawing ethyl 2-oxo-acetate group via an amide linkage will further deshield these protons, shifting them significantly downfield as predicted in the table above.

The ¹³C NMR spectrum of 3-(trifluoromethyl)aniline is particularly informative. The carbon attached to the CF₃ group appears around 131 ppm as a quartet due to coupling with the three fluorine atoms.[8] This characteristic quartet is a key diagnostic feature we expect to observe in the spectrum of our target molecule.

3. The Amide Linkage:

The formation of the amide bond has a significant electronic effect. In acetanilides, the amide proton typically appears as a broad singlet between 8 and 10 ppm, which is consistent with our prediction.[3] Furthermore, the amide carbonyl carbon can be expected in the range of 165-170 ppm.

Key Structural Features and their NMR Signatures

The following diagram illustrates the key structural fragments of this compound and their anticipated NMR spectral characteristics.

Caption: Correlation of structural fragments with their expected NMR spectral signatures.

Conclusion

By employing a comparative analytical approach and leveraging a foundational understanding of NMR principles, we have constructed a detailed and reliable prediction of the ¹H and ¹³C NMR spectra for this compound. The characteristic signals of the ethyl group, the downfield-shifted aromatic protons due to the influence of the trifluoromethyl and amide substituents, and the diagnostic quartets in the ¹³C spectrum arising from carbon-fluorine coupling are key features to anticipate. This guide provides researchers with a robust framework for the identification and structural verification of this and similarly substituted compounds, underscoring the power of NMR spectroscopy in modern chemical research.

References

  • SpectraBase. 4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]

  • SpectraBase. ethyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate - Optional[1H NMR] - Spectrum. [Online] Available at: [Link]

  • PubChem. 3-(Trifluoromethyl)aniline. [Online] Available at: [Link]

  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Online] Available at: [Link]

  • Wiley-VCH. Supporting Information. [Online] Available at: [Link]

  • SpectraBase. 4-Chloro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Spectrum. [Online] Available at: [Link]

  • Wiley-VCH. Supporting Information. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. [Online] Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Online] Available at: [Link]

  • University of Calgary. Spectra of ethyl acetate. [Online] Available at: [Link]

  • ResearchGate. NMR Spectra of Anilines. [Online] Available at: [Link]

  • Millersville University. Nuclear Magnetic Resonance Spectroscopy. [Online] Available at: [Link]

  • ResearchGate. Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. [Online] Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031217). [Online] Available at: [Link]

Sources

Mass spectrometry analysis of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel synthetic compounds are paramount. This compound, a molecule featuring an ethyl ester, an amide linkage, and a trifluoromethyl-substituted aromatic ring, presents a unique analytical challenge. Its structural complexity necessitates a robust analytical methodology to confirm its identity and characterize its fragmentation behavior.

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of this compound. We will delve into the principles behind experimental choices, compare ionization and fragmentation methods, and provide detailed protocols to ensure reproducible, high-fidelity results.

Predicted Fragmentation Pathways: A Mechanistic Overview

Understanding the likely fragmentation patterns of this compound is crucial for interpreting mass spectra. The structure contains several bonds susceptible to cleavage under typical mass spectrometry conditions. The primary sites for fragmentation are the ester and amide functionalities.

The molecular structure consists of three key regions:

  • Ethyl Ester Group: Prone to characteristic losses.

  • Amide Linkage: A key cleavage point in many organic molecules.

  • Trifluoromethylanilino Group: The electron-withdrawing nature of the CF₃ group can influence fragmentation pathways.[1][2]

Based on established fragmentation rules for these functional groups, we can predict the major fragmentation pathways following ionization.[3][4]

Workflow for Structural Elucidation

The logical process for analyzing a compound like this compound involves a systematic approach from sample introduction to final data interpretation.

MS_Analysis_Workflow Prep Sample Preparation (Dissolution in ACN/H2O) LC Liquid Chromatography (Reversed-Phase C18) Prep->LC Ion Ionization Source (ESI vs. APCI) LC->Ion MS1 Full Scan MS (MS1) (Determine [M+H]+) Ion->MS1 Select Precursor Ion Selection (Isolate m/z 262.07) MS1->Select CID Collision-Induced Dissociation (CID) (Low vs. High Energy) Select->CID MS2 Product Ion Scan (MS2) (Acquire Fragment Spectrum) CID->MS2 Analysis Data Analysis (Fragment Identification) MS2->Analysis Confirm Structural Confirmation Analysis->Confirm

Caption: A typical workflow for the LC-MS/MS analysis of the target compound.

Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization source is a critical first step. For a moderately polar molecule like this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most viable options.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Principle Ions are generated from a fine spray of charged droplets. A soft ionization technique.Sample is vaporized and ionized by corona discharge. More energetic than ESI.ESI is preferred to preserve the molecular ion and minimize in-source fragmentation, which is ideal for subsequent MS/MS analysis.[5][6]
Analyte Polarity Ideal for polar to moderately polar compounds.Suitable for moderately polar to non-polar compounds.The target molecule's polarity makes it an excellent candidate for ESI.
Expected Ion Primarily produces the protonated molecule, [M+H]⁺.Can produce [M+H]⁺ but may show more in-source fragmentation.The primary goal is to generate a stable [M+H]⁺ ion at m/z 262.07 for MS/MS selection.
Recommendation Primary Choice. Alternative. Useful if ESI response is poor or if thermal degradation is not a concern.ESI provides the gentle ionization required for detailed structural analysis via controlled fragmentation in the collision cell.

Tandem Mass Spectrometry (MS/MS) Analysis: The Power of CID

Tandem mass spectrometry is indispensable for unambiguous structural confirmation. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to fragmentation, we can piece together the molecule's structure. Collision-Induced Dissociation (CID) is the most common method used to induce this fragmentation.[7][8]

The energy applied during CID directly impacts the resulting fragment ions. A comparison between low and high collision energy provides different and complementary structural information.

Predicted Fragment Ions under CID

The calculated monoisotopic mass of the protonated molecule (C₁₁H₁₁F₃NO₃⁺) is 262.0631 . The table below outlines the major expected fragments.

Fragment Ion (m/z)Proposed Structure / Neutral LossOriginExpected at Low Energy CIDExpected at High Energy CID
216.05[M+H - C₂H₅OH]⁺Loss of ethanol from the ethyl ester groupYesYes
188.06[M+H - C₂H₅OH - CO]⁺Subsequent loss of carbon monoxideNoYes
172.05[CF₃-C₆H₄-NH₂]⁺Cleavage of the amide C-N bondYesYes
145.04[CF₃-C₆H₄]⁺Loss of NH₂ from the anilino fragmentNoYes
91.05[C₆H₅N]⁺Fragment of the anilino portionNoYes

This graduated fragmentation, controlled by collision energy, allows for a systematic deconstruction of the molecule, confirming the connectivity of the ethyl ester, oxoacetate, and trifluoromethylanilino moieties.

Experimental Protocols

These protocols are designed to be self-validating, providing clear steps for sample preparation and instrument operation for a typical Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Protocol 1: Sample Preparation
  • Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 ACN/H₂O containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is crucial for promoting protonation in positive ion ESI mode.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter before injection to prevent contamination of the LC-MS system.

Protocol 2: LC-MS Full Scan Analysis
  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS System (ESI Positive Mode):

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Objective: To confirm the presence and retention time of the protonated molecular ion at m/z 262.07.

Protocol 3: Tandem MS (MS/MS) Product Ion Scan
  • LC Method: Use the same LC method as in Protocol 2.

  • MS/MS Method (Product Ion Scan):

    • Precursor Ion: Select m/z 262.07 for fragmentation.

    • Isolation Window: Set an isolation window of +/- 0.5 Da around the precursor ion.

    • Collision Gas: Argon.

    • Collision Energy: Perform two separate runs or use a stepped collision energy approach:

      • Low Energy Run: 15 eV. This should generate the primary, most stable fragments.

      • High Energy Run: 35 eV. This will induce further fragmentation of the primary ions, revealing more detailed structural information.[9]

    • Scan Range: m/z 40 - 270.

    • Objective: To generate a fragmentation spectrum that can be matched against the predicted fragments for structural confirmation.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using ESI-LC-MS/MS. This approach provides high sensitivity and detailed structural information through controlled CID fragmentation. By comparing fragmentation patterns at varying collision energies, researchers can confidently confirm the identity and structure of the molecule, a critical step in any research or development pipeline. The methodologies presented here offer a robust framework for the analysis of this and structurally related compounds.

References

  • Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • BenchChem. (n.d.). A Comparative Guide to Spectroscopic Analysis for Confirming Trifluoromethyl Group Installation.
  • Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-5. Available at: [Link]

  • Cavell, R. G., & Dobbie, R. C. (1968). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (n.d.). MS spectra of reactants and catalyst: (a) aniline; (b) acetonylacetone; (c) acetic acid. Available at: [Link]

  • Abdurrahman, I., et al. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (n.d.). Structures and names of trifluromethyl group containing FDA-approved drugs. Available at: [Link]

  • ResearchGate. (n.d.). LC-ESI-MS/MS analysis of various Aniline-Me derivatization.... Available at: [Link]

  • ResearchGate. (2019). Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry. Available at: [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [https://www.scribd.com/presentation/248590629/Mass-Spectrometry-Fragmentation-Patterns]([Link] Fragmentation-Patterns)

  • ResearchGate. (n.d.). Mass fragmentation pattern of identified compounds from ethyl acetate.... Available at: [Link]

  • Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Available at: [Link]

  • He, J., et al. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Available at: [Link]

  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Zhang, Y., et al. (2016). Comparison of collision-induced dissociation and electron-induced dissociation of phillyrin using FT-ICR MS. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, a key intermediate in pharmaceutical synthesis. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against structurally related molecules. By understanding the distinct vibrational signatures of its constituent functional groups—a secondary amide, an ethyl ester, an α-keto system, and a trifluoromethylated aromatic ring—scientists can achieve unambiguous structural verification and purity assessment.

The Analytical Imperative: Why IR Spectroscopy?

In the synthesis of complex organic molecules like this compound, confirming the molecular structure is paramount. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique that probes the vibrational modes of chemical bonds. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, producing a unique spectral fingerprint. For our target molecule, IR spectroscopy is indispensable for verifying the successful formation of the central amide linkage while ensuring the integrity of the ester and the trifluoromethyl moieties.

Predicted Infrared Spectrum: A Functional Group Deep Dive

The structure of this compound presents a fascinating confluence of functional groups whose electronic effects influence one another. The analysis below deconstructs the predicted IR spectrum into its primary components.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the reliability and reproducibility of the spectral data, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a modern sampling technique that requires minimal sample preparation and is suitable for solid or viscous liquid samples.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • A single-reflection diamond ATR accessory.

Methodology:

  • Background Scan: Before sample analysis, record a background spectrum of the clean, empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrumental contributions, which will be computationally subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the diamond crystal.

  • Pressure Application: Use the ATR pressure clamp to apply consistent and firm contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum with good signal-to-noise ratio.

  • Data Acquisition: Collect the sample spectrum over the range of 4000–400 cm⁻¹. Co-add a minimum of 32 scans at a spectral resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically perform the Fourier transform and ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe to prevent cross-contamination between samples.

The following diagram illustrates the standard workflow for this experimental procedure.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal 1. Clean ATR Crystal Run_Background 2. Acquire Background Spectrum Clean_Crystal->Run_Background Ensures no contaminants Apply_Sample 3. Apply Sample to Crystal Run_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Ensures good contact Collect_Scans 5. Collect Sample Scans (32 scans, 4 cm⁻¹ resolution) Apply_Pressure->Collect_Scans Process_Spectrum 6. Ratio Against Background (FT & Baseline Correction) Collect_Scans->Process_Spectrum Interpret_Spectrum 7. Interpret Peaks & Compare to References Process_Spectrum->Interpret_Spectrum Structural Elucidation

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Table 1: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group AssignmentRationale & Commentary
~3300Medium, SharpN-H StretchSecondary AmideA single, sharp peak is characteristic of a secondary amide N-H bond, distinguishing it from the two peaks of a primary amine or the broad peak of an alcohol.[1][2][3]
3100-3000Medium-WeakC-H StretchAromaticStretching of C-H bonds on the benzene ring typically occurs just above 3000 cm⁻¹.
2980-2850Medium-WeakC-H StretchAliphatic (Ethyl group)Asymmetric and symmetric stretching of C-H bonds in the CH₃ and CH₂ groups of the ethyl ester.[4]
~1745Strong, SharpC=O StretchEthyl Ester (α-keto)Aliphatic esters typically absorb at 1750-1735 cm⁻¹.[5][6] The adjacent electron-withdrawing amide carbonyl may slightly shift this frequency.
~1690Strong, SharpC=O Stretch (Amide I)Secondary AmideThe Amide I band is one of the most intense in the spectrum. Its frequency is lower than the ester C=O due to the strong resonance effect of the nitrogen lone pair, which imparts more single-bond character to the C=O bond.[7][8]
~1540Medium, SharpN-H Bend (Amide II)Secondary AmideThis band arises from a coupling of the N-H in-plane bend and C-N stretching vibrations. The Amide I and Amide II bands together are a powerful diagnostic for secondary amides.[1][2]
1600, 1475Medium-WeakC=C StretchAromatic RingSkeletal vibrations of the benzene ring.
1350-1100StrongC-F StretchTrifluoromethyl (-CF₃)The C-F bonds give rise to very strong and often complex absorptions in this region. These bands can overlap with C-O and C-N stretches.[9]
~1200StrongC-O StretchEsterAsymmetric C-O-C stretching of the ester group. Esters often show two distinct C-O stretching bands.[10][11]
~1050StrongC-O StretchEsterSymmetric C-O-C stretching of the ester group.[10][11]

A Comparative Spectroscopic Analysis

To truly appreciate the spectral features of our target molecule, it is instructive to compare its predicted absorptions with those of simpler, related compounds. This comparison highlights how the combination of functional groups in a single molecule influences the final spectrum.

Table 2: Comparative IR Data of this compound and Related Compounds
CompoundKey Feature(s)N-H Stretch (cm⁻¹)Amide I (C=O) (cm⁻¹)Amide II (N-H) (cm⁻¹)Ester (C=O) (cm⁻¹)
Target Molecule (Predicted) Secondary Amide, α-Keto Ester~3300~1690~1540~1745
Ethyl Acetate Simple Aliphatic EsterN/AN/AN/A~1740[4][10]
Acetanilide Secondary Aromatic Amide~3295~1665~1550N/A
3-(Trifluoromethyl)aniline Aromatic Amine~3470, ~3380 (two peaks)N/AN/AN/A

Analysis of Comparison:

  • Ester Carbonyl (C=O): The ester C=O stretch in the target molecule is predicted to be at a similar, if not slightly higher, frequency than in ethyl acetate. The adjacent electron-withdrawing amide group reduces the electron density on the ester carbonyl, strengthening the C=O bond and shifting the absorption to a higher wavenumber (a "blue shift").

  • Amide Signature: The combination of the N-H stretch (~3300 cm⁻¹), Amide I (~1690 cm⁻¹), and Amide II (~1540 cm⁻¹) bands provides a definitive signature for the secondary amide group.[2] Acetanilide serves as a classic model for this pattern. The primary amine in 3-(trifluoromethyl)aniline shows two distinct N-H stretching bands, which would be absent in a successfully synthesized target molecule.[1]

  • Distinguishing the Carbonyls: The ~55 cm⁻¹ separation between the ester and amide carbonyl peaks is a critical diagnostic feature. This separation is a direct consequence of the different electronic environments: the amide C=O bond is weakened by resonance, while the ester C=O is not.[7][8] Observing two distinct, strong peaks in this region (1800-1650 cm⁻¹) is strong evidence for the presence of both functional groups.

Conclusion

The infrared spectrum of this compound is rich with information, providing a robust method for its identification. The key to its unambiguous characterization lies not in observing a single peak, but in recognizing a specific pattern of absorptions. The definitive markers for this molecule are:

  • A single, sharp N-H stretch around 3300 cm⁻¹.

  • Two distinct and strong carbonyl absorptions: an ester C=O peak near 1745 cm⁻¹ and an Amide I band near 1690 cm⁻¹.

  • A sharp Amide II band around 1540 cm⁻¹.

  • Strong, complex C-F stretching absorptions in the 1350-1100 cm⁻¹ region.

By employing the detailed ATR-FTIR protocol and comparing the resulting spectrum against the predicted values and reference compounds outlined in this guide, researchers can confidently verify the structure and purity of this valuable synthetic intermediate.

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of ethyl ethanoate. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (2025). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Wang, J., et al. (n.d.). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

  • Reddit. (2024). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance?. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2025). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • University of Pune. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]

Sources

A Comparative Study of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate and Other Anilinoacetates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the anilinoacetate scaffold represents a privileged structure, serving as a versatile template for the development of a wide array of therapeutic agents. The strategic modification of the aniline ring provides a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This guide offers an in-depth comparative analysis of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, a compound of significant interest due to the presence of the trifluoromethyl (-CF3) group, against a selection of other anilinoacetate derivatives. By examining the synthesis, physicochemical properties, and biological activities, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships within this class of compounds.

The introduction of a trifluoromethyl group into a molecule can profoundly influence its biological activity. The high electronegativity and metabolic stability of the C-F bond often lead to enhanced lipophilicity, improved membrane permeability, and increased resistance to metabolic degradation, all of which are desirable properties in drug candidates.[1] This guide will explore how the -CF3 substituent at the meta-position of the aniline ring in this compound potentially differentiates its performance from anilinoacetates bearing other substituents.

Synthesis of Anilinoacetates: A General Protocol

The synthesis of ethyl 2-oxo-2-(arylamino)acetates, including the title compound, is typically achieved through a straightforward and efficient acylation reaction. The general procedure involves the reaction of a substituted aniline with an excess of diethyl oxalate. This method is widely applicable for the synthesis of a variety of anilinoacetate derivatives.

Experimental Protocol: General Synthesis of Ethyl 2-oxo-2-(arylamino)acetates

Materials:

  • Substituted aniline (e.g., 3-(Trifluoromethyl)aniline)

  • Diethyl oxalate

  • Ethanol (optional, as solvent)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate solution (for work-up)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 equivalent) and a molar excess of diethyl oxalate (2.0-3.0 equivalents). The use of excess diethyl oxalate drives the reaction towards the formation of the desired mono-acylated product.

  • Reaction Conditions: The reaction mixture is heated to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: After cooling to room temperature, the excess diethyl oxalate is removed under reduced pressure. The residue is then dissolved in an organic solvent such as diethyl ether or ethyl acetate. The organic layer is washed successively with dilute hydrochloric acid to remove any unreacted aniline, followed by a saturated sodium bicarbonate solution to neutralize any acidic impurities, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Causality behind Experimental Choices: The use of excess diethyl oxalate ensures that the reaction proceeds to completion and minimizes the formation of di-acylated byproducts. The acidic and basic washes during the work-up are crucial for removing impurities and isolating the neutral anilinoacetate product.

Physicochemical Properties: A Comparative Overview

The nature of the substituent on the aniline ring significantly influences the physicochemical properties of anilinoacetates, such as molecular weight, lipophilicity (logP), and polar surface area (PSA). These parameters, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logP
This compound C11H10F3NO3261.20[2]2.5 (estimated)
Ethyl 2-oxo-2-(phenylamino)acetate C10H11NO3193.19[3]1.26[3]
Ethyl 2-oxo-2-(4-chlorophenylamino)acetate C10H10ClNO3227.64[4]2.1 (estimated)
Ethyl 2-oxo-2-(4-methylphenylamino)acetate C11H13NO3207.231.7 (estimated)

Note: Calculated logP values are estimates and can vary depending on the algorithm used. The logP for the trifluoromethyl derivative is expected to be higher than its non-fluorinated counterpart due to the lipophilic nature of the -CF3 group.[1]

Comparative Biological Activities

Anilinoacetate derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The following sections provide a comparative overview of these activities, drawing upon data from structurally related compounds to infer the potential performance of this compound.

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research. Anilino compounds have shown promise in this regard. The trifluoromethyl group is known to often enhance the antimicrobial activity of organic molecules.

Supporting Experimental Data (from related compounds):

Compound/Derivative ClassOrganism(s)Activity (MIC/Zone of Inhibition)Reference
Quinoxaline derivativesVarious bacteria and fungiVaried, with some compounds showing significant activity.[5][6]
Ethyl 2-(quinolin-4-yl)propanoatesHelicobacter pyloriPotent activity observed for many derivatives.[7][8]
2,3-Pyrrolidinedione analogues with p-trifluoromethyl phenyl substituentS. aureus, S. epidermidisPromising antimicrobial activity (2 – 8 μg/mL).[9]

Based on these findings, it is plausible that this compound could exhibit notable antimicrobial activity, a hypothesis that warrants experimental validation.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects. Several classes of compounds containing the aniline moiety have been investigated for their anticonvulsant properties.

Supporting Experimental Data (from related compounds):

Compound/Derivative ClassSeizure ModelActivity (ED50/Protection %)Reference
Isatin-based derivativesMES and PTZ models in miceFavorable protection observed.[10]
Quinazoline analoguesscPTZ- and MES-induced seizuresPotent congeners exhibiting 100% protection.[11]
Pyrrolidine-2,5-dione derivatives with 3-(trifluoromethyl)phenyl groupMES, scPTZ, and 6-Hz modelsHigh anticonvulsant activity.[12]

The significant anticonvulsant activity observed in compounds bearing a trifluoromethylphenyl group suggests that this compound is a promising candidate for further investigation as a potential anticonvulsant agent.

Structure-Activity Relationship (SAR) Insights

The collective data from various anilinoacetate derivatives and related compounds allow for the formulation of several structure-activity relationship (SAR) hypotheses:

  • Role of the Trifluoromethyl Group: The presence of the -CF3 group, as in the title compound, is anticipated to enhance lipophilicity, which can lead to improved cell membrane penetration and potentially stronger interactions with biological targets. This is often correlated with increased biological activity.[1]

  • Influence of Substituent Position: The position of the substituent on the aniline ring is crucial. In many classes of bioactive molecules, meta-substitution can lead to a different pharmacological profile compared to ortho- or para-substitution due to altered electronic and steric effects.

  • Impact of Electron-Withdrawing Groups: The -CF3 group is a strong electron-withdrawing group. In some series of compounds, electron-withdrawing substituents on the aniline ring have been shown to enhance biological activity.[13]

Visualizing the Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product Aniline Substituted Aniline (e.g., 3-(Trifluoromethyl)aniline) Reaction Reflux Aniline->Reaction Oxalate Diethyl Oxalate Oxalate->Reaction Workup Aqueous Work-up (Acid/Base Washes) Reaction->Workup Cooling & Solvent Removal Purification Purification (Recrystallization or Chromatography) Workup->Purification Drying & Concentration Product Ethyl 2-oxo-2-(arylamino)acetate Purification->Product

Caption: General workflow for the synthesis of Ethyl 2-oxo-2-(arylamino)acetates.

SignalingPathway cluster_inhibition Hypothetical Mechanism of Action Anilinoacetate Anilinoacetate Derivative Target Biological Target (e.g., Enzyme, Receptor) Anilinoacetate->Target Binds to/Inhibits Pathway Signaling Pathway Target->Pathway Modulates Response Cellular Response (e.g., Inhibition of Growth, Reduced Neuronal Excitability) Pathway->Response Leads to

Caption: Hypothetical signaling pathway for the biological activity of anilinoacetates.

Conclusion

This compound stands as a compound of considerable interest within the broader class of anilinoacetates. While direct experimental data on this specific molecule is limited in the public domain, a comparative analysis based on structurally related compounds and established principles of medicinal chemistry provides a strong rationale for its potential as a bioactive agent. The presence of the meta-substituted trifluoromethyl group is predicted to confer enhanced lipophilicity and metabolic stability, which are often correlated with potent antimicrobial and anticonvulsant activities.

This guide has provided a framework for the synthesis and evaluation of this compound, alongside a comparative analysis with other anilinoacetates. It is our hope that this information will serve as a valuable resource for researchers in the field and stimulate further experimental investigation into the promising therapeutic potential of this and related compounds. The detailed protocols and structure-activity relationship insights presented herein are intended to facilitate the design and development of next-generation anilinoacetate-based therapeutics.

References

  • Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives. Experimental Parasitology. Available at: [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Bohrium. Available at: [Link]

  • Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. Molecules. Available at: [Link]

  • Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. Parasites & Vectors. Available at: [Link]

  • Ethyl oxo((2-oxo-2-phenylethyl)amino)acetate | C12H13NO4. PubChem. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. Available at: [Link]

  • Ethyl oxo((phenylmethyl)amino)acetate | C11H13NO3. PubChem. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • New Anticonvulsant Agents. ResearchGate. Available at: [Link]

  • ethyl 2-[3, 5-bis(trifluoromethyl)anilino]-2-oxo-acetate, min 97%, 10 grams. CP Lab Safety. Available at: [Link]

  • Synthesis of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, a hypolipidemic agent, and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available at: [Link]

  • Synthesis and antimicrobial activity of certain novel quinoxalines. Archives of Pharmacal Research. Available at: [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Crystal Structure and Antimicrobial Activity of Ethyl 2-(1-cyclohexyl-4-phenyl- 1H-1,2,3-triazol-5-yl)-2-oxoacetate. ResearchGate. Available at: [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI. Available at: [Link]

  • Ethyl acetate | C10H10ClNO3. PubChem. Available at: [Link]

  • ethyl 2-[3,5-bis(trifluoromethyl)anilino]-2-oxo-acetate. ChemSrc. Available at: [Link]

  • Phytochemical screening and anticonvulsant studies of ethyl acetate fraction of Globimetula braunii on laboratory animals. Journal of Acute Disease. Available at: [Link]

  • Synthesis, Crystal Structure and Antimicrobial Activity of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino) benzoate. ResearchGate. Available at: [Link]

  • Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity. ACS Omega. Available at: [Link]

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules. Available at: [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]

  • Ethyl 2-[2-(4-oxo-4 H-chromen-2-yl)phenoxy]acetate. IUCrData. Available at: [Link]

  • Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Phytochemical Composition and Skin-Friendly Activities of the Ethyl Acetate Fraction in Ophioglossum vulgatum Linn., an In Vitro Study. Pharmaceuticals. Available at: [Link]

  • Design, synthesis and characterization of novel Oxo-[2-(arylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl esters as potential anti-inflammatory agents. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a synthetic challenge that balances reactivity, yield, purity, and cost. The presence of the electron-withdrawing trifluoromethyl group on the aniline ring significantly influences the nucleophilicity of the amine, necessitating carefully optimized reaction conditions. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform researchers and process chemists in selecting the most appropriate method for their specific needs. We will explore the conventional and highly efficient acylation with ethyl chlorooxoacetate and contrast it with an alternative approach utilizing diethyl oxalate, focusing on the practical advantages and disadvantages of each.

Comparative Analysis of Synthetic Routes

The synthesis of this compound predominantly revolves around the formation of an amide bond between 3-(trifluoromethyl)aniline and an ethyl oxalyl moiety. The choice of the acylating agent is the primary differentiating factor between the common synthetic strategies.

ParameterRoute 1: Acylation with Ethyl ChlorooxoacetateRoute 2: Reaction with Diethyl Oxalate
Starting Materials 3-(Trifluoromethyl)aniline, Ethyl Chlorooxoacetate3-(Trifluoromethyl)aniline, Diethyl Oxalate
Key Reagents Base (e.g., Pyridine, Triethylamine)None (or Lewis Acid catalyst for enhancement)
Reaction Type Nucleophilic Acyl SubstitutionNucleophilic Acyl Substitution/Transamidation
Typical Yield High (>90%)Moderate to High (can be variable)
Reaction Conditions Mild (0 °C to room temperature)Elevated temperatures (reflux)
Advantages High reactivity, excellent yields, short reaction times.Lower cost of starting material, potentially greener (no chlorinated reagent), simpler work-up in some cases.
Disadvantages Ethyl chlorooxoacetate is a lachrymator and corrosive[1][2], requires careful handling.Longer reaction times, may require higher temperatures leading to potential side products, lower yields in some cases.

Route 1: Acylation with Ethyl Chlorooxoacetate

This is the most direct and widely employed method for the synthesis of this compound. The high reactivity of the acid chloride ensures a rapid and efficient reaction.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-(trifluoromethyl)aniline attacks the electrophilic carbonyl carbon of ethyl chlorooxoacetate. The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the aniline, making the use of a base, such as pyridine or triethylamine, crucial. The base serves a dual purpose: it acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the starting aniline, and it can also act as a nucleophilic catalyst.

Caption: Mechanism of Acylation with Ethyl Chlorooxoacetate.

Experimental Protocol
  • Materials:

    • 3-(Trifluoromethyl)aniline

    • Ethyl chlorooxoacetate (mono-ethyl oxalyl chloride)[3]

    • Pyridine (or triethylamine)

    • Dichloromethane (anhydrous)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of ethyl chlorooxoacetate (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.

Supporting Data

Route 2: Reaction with Diethyl Oxalate

This alternative route utilizes the less reactive and less hazardous diethyl oxalate as the acylating agent. While potentially more cost-effective and "greener," it often requires more forcing conditions.

Mechanistic Insight

The reaction of a primary amine with diethyl oxalate can proceed in two steps. The first nucleophilic attack of the aniline on one of the ester carbonyls eliminates a molecule of ethanol to form the desired product. A second molecule of the primary amine can then react with the remaining ester group to form a symmetrical N,N'-disubstituted oxamide as a byproduct, especially if an excess of the amine is used or at elevated temperatures for prolonged periods[4]. The reduced electrophilicity of the ester carbonyls in diethyl oxalate compared to the acid chloride in ethyl chlorooxoacetate necessitates higher reaction temperatures to drive the reaction to completion[3].

Sources

A Comparative Guide to the Biological Efficacy of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is a cornerstone of modern drug design due to its profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative analysis of the biological efficacy of derivatives based on the Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate scaffold. This core structure serves as a versatile platform for developing novel therapeutic agents with a broad spectrum of activities, including antimicrobial, antifungal, and anticancer effects. Our objective is to dissect the structure-activity relationships (SAR) that govern the potency of these derivatives, supported by robust experimental data and detailed protocols to ensure scientific integrity and reproducibility.

General Synthesis of Trifluoromethyl-Anilino Acetate Derivatives

The synthesis of these derivatives typically involves the condensation of a substituted aniline with an appropriate oxoacetate or a related precursor. The versatility of this approach allows for the introduction of diverse functional groups and heterocyclic systems, enabling a systematic exploration of the chemical space to optimize biological activity.

A representative synthetic pathway often begins with the reaction of a trifluoromethyl-substituted aniline with a reagent like diethyl oxalate to form the core anilino-oxoacetate structure. This intermediate can then be further modified. For instance, creating more complex heterocyclic derivatives, such as pyrazoles, often involves reaction with hydrazines[1][2].

G cluster_0 Step 1: Core Scaffold Synthesis cluster_1 Step 2: Derivatization Aniline 3-(Trifluoromethyl)aniline Core This compound Aniline->Core Condensation Oxalate Diethyl Oxalate Oxalate->Core Heterocycle Pyrazole / Triazole / Thiadiazole Derivatives Core->Heterocycle Cyclization Hydrazine Hydrazine Hydrate / Substituted Hydrazines Hydrazine->Heterocycle

Caption: Generalized synthetic workflow for producing heterocyclic derivatives from a trifluoromethyl-aniline precursor.

Comparative Analysis of Biological Efficacy

The true potential of the this compound scaffold is revealed through the diverse biological activities of its derivatives. The trifluoromethyl group is crucial, often enhancing the potency of the final compounds[3].

Antibacterial Activity

Derivatives of trifluoromethyl-anilines have demonstrated significant promise as antibacterial agents, particularly against resilient Gram-positive bacteria.

Key Findings:

  • Gram-Positive Efficacy: N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent growth inhibition against multiple strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL.[1] Notably, these compounds displayed weak or no activity against Gram-negative strains[1].

  • Anti-Biofilm Properties: Several of these novel compounds not only inhibit bacterial growth but also prevent the formation of biofilms by MRSA and Enterococcus faecalis. They have also been shown to eradicate pre-formed biofilms, in some cases more effectively than the control antibiotic vancomycin[1][2].

  • Activity Against Marine Pathogens: Specific trifluoro-aniline derivatives, such as 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), are effective against Vibrio parahaemolyticus and Vibrio harveyi, with MICs of 100 µg/mL and 50 µg/mL, respectively[4][5]. These compounds also disrupt biofilm formation and reduce virulence factors[4].

  • Mechanism of Action: Investigations suggest that the antibacterial mechanism involves broad inhibitory effects on macromolecular synthesis, pointing to targets that have a global impact on bacterial cell function[2]. Studies with Vibrio species indicate that these compounds cause noticeable destruction to the bacterial cell membrane[4][5].

Comparative Data: Antibacterial Activity

Compound Class Derivative Example Target Organism Potency (MIC) Source(s)
Pyrazole Chloro-substituted derivative S. aureus (MRSA) 3.12 µg/mL [1]
Pyrazole Trifluoromethyl-substituted derivative S. aureus (MRSA) 3.12 µg/mL [1]
Trifluoro-aniline 2-iodo-4-trifluoromethylaniline (ITFMA) V. parahaemolyticus 50 µg/mL [4][5]
Trifluoro-aniline 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) V. parahaemolyticus 100 µg/mL [4][5]

| Copper Complex | Complex with halogen-substituted Schiff base | S. aureus | <15.63 µg/mL |[6] |

Experimental Protocol: Broth Microdilution for MIC Determination This protocol is a standard method for assessing the minimum inhibitory concentration of an antimicrobial agent.

  • Preparation: A 96-well microtiter plate is used. A stock solution of the test compound is prepared in DMSO.

  • Serial Dilution: The compound is serially diluted two-fold across the wells of the plate using cation-adjusted Mueller-Hinton Broth (MHB). The final concentration range typically spans from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., S. aureus or E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive (broth + bacteria, no compound) and negative (broth only) control wells are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Antifungal Activity

The trifluoromethyl moiety is also a key feature in many potent antifungal agents. Derivatives of the anilinoacetate scaffold have been explored for their efficacy against both plant and human fungal pathogens.

Key Findings:

  • Phytopathogen Control: Novel pyrazole analogues featuring an aryl trifluoromethoxy group exhibit significant in vitro antifungal activity against a panel of six plant pathogenic fungi. Compound 1v was particularly potent against Fusarium graminearum with an EC₅₀ value of 0.0530 µM, comparable to the commercial fungicide pyraclostrobin[7].

  • Broad-Spectrum Activity: Chalcone derivatives bearing trifluoromethyl and trifluoromethoxy substituents have been evaluated against human pathogenic fungi. Compounds A3 and B3 , which incorporate an indole ring, showed potent activity against Candida albicans and Aspergillus niger, with zones of inhibition (ZOI) greater than the standard drug fluconazole[8].

  • SAR Insights: In the chalcone series, compounds with a trifluoromethoxy (-OCF₃) group were generally more effective than those with a trifluoromethyl (-CF₃) group[8][9]. The presence of a trifluoromethyl group was found to be beneficial for the fungicidal activity of novel sydnone derivatives[3].

Comparative Data: Antifungal Activity

Compound Class Derivative Example Target Organism Potency (EC₅₀ / ZOI) Source(s)
Pyrazole Compound 1v F. graminearum 0.0530 µM [7]
Pyrimidine Compound 5u Rhizoctonia solani 26.0 µg/mL [10]
Chalcone Compound A3 (Indole-CF₃) Aspergillus niger ZOI = 25 mm [8]
Chalcone Compound B3 (Indole-OCF₃) Aspergillus niger ZOI = 26 mm [8]

| Sydnone | Compound D17 | P. cubensis | 49 mg L⁻¹ |[3] |

Experimental Protocol: Mycelial Growth Rate Assay This method is widely used to screen compounds for antifungal activity against filamentous fungi[7].

  • Medium Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved. While still molten, the test compound (dissolved in a solvent like acetone) is added to achieve the desired final concentration (e.g., 100 µg/mL). The medium is then poured into sterile Petri dishes.

  • Inoculation: A small disc (e.g., 5 mm diameter) of mycelium from the edge of an actively growing fungal culture is placed in the center of the compound-containing and control (solvent only) PDA plates.

  • Incubation: Plates are incubated at a suitable temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate has reached the edge.

  • Measurement: The diameter of the fungal colony is measured in two perpendicular directions.

  • Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average diameter of the mycelium on the control plate and T is the average diameter on the treated plate.

Anticancer Activity

The development of novel cytotoxic agents is a critical area of research. The trifluoromethyl-anilino scaffold has given rise to derivatives with significant antiproliferative activity against a range of human cancer cell lines.

Key Findings:

  • Potent Cytotoxicity: A series of 1,3,4-thiadiazole derivatives containing a trifluoromethyl group exhibited favorable anticancer activity against prostate (PC3), colon (HT-29), and breast (MCF-7) cancer cell lines, with some compounds showing superior activity to the reference drug doxorubicin.

  • Broad-Spectrum Antiproliferative Effects: Thiazolo[4,5-d]pyrimidine derivatives have also been synthesized and evaluated. Compound 3b , a 7-chloro-3-phenyl-5-(trifluoromethyl) derivative, proved to be the most active, showing strong cytotoxic effects against melanoma (A375, C32), prostate (DU145), and breast (MCF-7) cancer cells[11][12]. For melanoma cell lines, the IC₅₀ values were approximately 25 µM[11].

  • Mechanism of Action: The anticancer effect of some of these derivatives is linked to the induction of apoptosis, as evidenced by studies on caspase activation.

Comparative Data: Anticancer Activity

Compound Class Derivative Example Cancer Cell Line Potency (IC₅₀) Source(s)
Thiazolo[4,5-d]pyrimidine Compound 3b C32 (Melanoma) 24.4 µM [11]
Thiazolo[4,5-d]pyrimidine Compound 3b A375 (Melanoma) 25.4 µM [11]
Thiazole Compound 21 A549 (Lung) 5.42 µM [13]
Thiazole Compound 22 A549 (Lung) 2.47 µM [13]

| 1,3,4-Thiadiazole | Para-chloro derivative | (Not specified) | < 1 µM | |

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation[14].

G A 1. Seed Cells Plate cells in a 96-well plate and incubate for 24h. B 2. Add Compound Treat cells with various concentrations of the test derivative. A->B C 3. Incubate Incubate for a set period (e.g., 72h) to allow the compound to take effect. B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4h. C->D E 5. Solubilize Formazan Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals. D->E F 6. Read Absorbance Measure the absorbance at ~570 nm using a plate reader. E->F

Caption: Standard workflow for the MTT cell viability assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is then calculated.

Structure-Activity Relationship (SAR) and Mechanistic Insights

Across the various biological activities, several structural themes emerge that govern the efficacy of these derivatives.

  • Role of Halogens: The trifluoromethyl group is a critical pharmacophore. Its efficacy can be further enhanced by the presence of other halogen substituents, such as chlorine or bromine, on the aromatic rings. These additions often increase lipophilicity, potentially improving membrane permeability and target interaction[1].

  • Heterocyclic Scaffolds: The nature of the heterocyclic system attached to the anilino core is paramount. Pyrazoles, thiadiazoles, thiazoles, and pyrimidines have all proven to be effective scaffolds for generating potent antibacterial, antifungal, and anticancer agents[1][11][13].

  • Mechanisms of Action: The mode of action appears to be diverse and dependent on the overall structure. In bacteria, membrane disruption and global inhibition of cellular functions are proposed mechanisms[2][4]. In cancer cells, the induction of apoptosis is a key pathway. For certain antifungal pyrimidine derivatives, interaction with Tobacco Mosaic Virus coat protein (TMV-CP) has been demonstrated, suggesting protein binding as a potential mechanism[10].

G Compound Trifluoro-aniline Derivative Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leads to Death Bacterial Cell Death Disruption->Death Causes

Caption: Proposed mechanism of action for some antibacterial trifluoro-aniline derivatives.

Conclusion

The this compound scaffold is a remarkably fruitful starting point for the design of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group, combined with the exploration of various heterocyclic extensions and additional halogenations, has yielded a rich pipeline of derivatives with potent and diverse biological activities. The comparative analysis reveals that specific structural modifications can tune the activity towards bacterial, fungal, or cancer cell targets. The data strongly support the continued development of these compounds, with future work focusing on optimizing selectivity, reducing off-target toxicity, and elucidating precise molecular mechanisms of action to advance the most promising candidates toward clinical evaluation.

References

  • Saleh, I., Kc, H.R., Roy, S., Abugazleh, M.K., Ali, H., Gilmore, D., & Alam, M.A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]

  • MDPI. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. MDPI. [Link]

  • International Pharmacy Acta. (2018). Synthesis and cytotoxicity evaluation of N-(2-oxo-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)-2-phenylacetamide derivatives as apoptosis inducers with potential anticancer effects. SBMU journals. [Link]

  • Al-Sufiyani, A. M., Al-Abdullah, E. S., Al-Faifi, S. A., Ali, M. A., & Al-Salahi, R. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals. [Link]

  • Arabian Journal of Chemistry. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • Saleh, I., Kc, H.R., Roy, S., Abugazleh, M.K., Ali, H., Gilmore, D., & Alam, M.A. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2021). Novel trifluoromethyl sydnone derivatives: Design, synthesis and fungicidal activity. ScienceDirect. [Link]

  • PubMed. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]

  • PubMed. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. PubMed. [Link]

  • Sztanke, K., Pasternak, K., Szymański, P., Rzymowska, J., & Sztanke, M. (2006). Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1][7][8]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity. European journal of medicinal chemistry. [Link]

  • MDPI. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]

  • Yusuf, T. L., Waziri, I., Oladipo, S. D., Abd El-Maksoud, M. S., Muller, A. J., & Vatsha, B. (2025). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC. [Link]

  • PubMed. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives. PubMed. [Link]

  • Semantic Scholar. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. PMC. [Link]

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the structural analysis of ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate and its analogs, with a focus on X-ray crystallography. As the precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical reactivity and biological activity, this guide will delve into the experimental methodologies and comparative structural insights crucial for rational drug design and materials science. We will explore the nuances of synthesis, crystallization, and X-ray diffraction, using a closely related analog as a practical example to illustrate the key principles and data interpretation.

The Significance of Trifluoromethyl-Substituted Anilinoacetates

The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] This "super-halogen" is highly electronegative and lipophilic, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. The ethyl 2-oxo-2-anilinoacetate scaffold, in turn, is a versatile building block in organic synthesis, and its derivatives have been explored for various pharmaceutical applications. Therefore, understanding the precise solid-state conformation and intermolecular interactions of trifluoromethyl-substituted anilinoacetates through X-ray crystal structure analysis is paramount for establishing structure-activity relationships (SAR) and guiding the development of novel therapeutic agents.

Experimental Methodologies: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure involves a series of meticulous experimental procedures. This section outlines the key steps, emphasizing the causality behind experimental choices to ensure reproducibility and high-quality results.

Synthesis and Purification of Analogs

The synthesis of this compound and its analogs typically involves the acylation of the corresponding aniline with an appropriate acylating agent. A general and robust protocol is provided below.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.2 eq.).

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add ethyl chlorooxoacetate (1.1 eq.) dropwise over 15-20 minutes, ensuring the temperature does not exceed 5 °C. The use of an acid scavenger like triethylamine is crucial to neutralize the HCl generated during the reaction, thus preventing side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess triethylamine, while the basic wash removes any unreacted ethyl chlorooxoacetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Crystallization: The Art of Growing Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystal structure analysis. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Protocol 2: Single Crystal Growth

  • Solvent Selection: Dissolve a small amount of the purified compound in various solvents of differing polarities (e.g., hexane, ethyl acetate, ethanol, acetone, dichloromethane) at an elevated temperature to achieve a saturated or near-saturated solution.

  • Slow Evaporation: Filter the hot solution into a clean vial and cover it with a cap having a few pinholes. Allow the solvent to evaporate slowly and undisturbed at room temperature. This is one of the simplest and most common crystallization techniques.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane). Place this vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately mount them on the goniometer head of the diffractometer for analysis.

X-ray Data Collection and Structure Refinement Workflow

The following workflow outlines the standard procedure for determining a crystal structure using a single-crystal X-ray diffractometer.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model (.cif)

Caption: Figure 1: A generalized workflow for X-ray crystal structure determination.

Protocol 3: X-ray Data Collection and Structure Refinement

  • Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is maintained at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for experimental factors such as absorption. This step yields a list of unique reflections with their corresponding intensities.

  • Structure Solution: The processed data are used to solve the phase problem and obtain an initial electron density map. Programs like SHELXT are commonly used for this purpose.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, and thermal parameters until convergence is reached. This is typically performed using software such as SHELXL.

  • Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic quality. The final output is typically a Crystallographic Information File (CIF).

Comparative Structural Analysis: Insights from an Analog

While the specific crystal structure of this compound is not publicly available at the time of writing, we can gain significant insights by examining the crystal structure of a closely related analog, ethyl 2-(4-chloroanilino)acetate .[3][4] This compound serves as an excellent proxy to understand the key structural features and intermolecular interactions that are likely to be present in the title compound and its analogs.

Crystallographic Data for Ethyl 2-(4-chloroanilino)acetate

The key crystallographic parameters for ethyl 2-(4-chloroanilino)acetate are summarized in the table below.[3][4]

ParameterValue
Chemical FormulaC₁₀H₁₂ClNO₂
Formula Weight213.66
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.373(5)
b (Å)7.575(7)
c (Å)14.127(12)
α (°)75.83(4)
β (°)87.73(3)
γ (°)72.99(3)
Volume (ų)532.7(9)
Z2
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]R1 = 0.046, wR2 = 0.136
Molecular Conformation and Intermolecular Interactions

In the crystal structure of ethyl 2-(4-chloroanilino)acetate, the molecule is nearly planar.[3][4] The key structural feature is the formation of centrosymmetric dimers through intermolecular N—H···O hydrogen bonds between the amide hydrogen and one of the carbonyl oxygen atoms of a neighboring molecule.[3][4] This creates a robust hydrogen-bonding motif that dictates the crystal packing.

Table of Selected Bond Lengths and Angles for Ethyl 2-(4-chloroanilino)acetate

Bond/AngleValue (Å/°)
C(carbonyl)-O~1.21 Å
C(carbonyl)-N~1.35 Å
N-H~0.86 Å
N-H···O Angle~160-170°
N-C-C-O Torsion179.8(2)°

Note: The values are typical and have been generalized from the provided reference.[3][4]

Structural_Analogs Figure 2: Structural Relationship of Analogs cluster_analogs Analogs Parent Ethyl 2-oxo-2-anilinoacetate Chloro Ethyl 2-oxo-2-(4-chloroanilino)acetate (Structure Known) Parent->Chloro Substitution on Aniline Ring Trifluoromethyl This compound (Target Structure) Parent->Trifluoromethyl Substitution on Aniline Ring BisTrifluoromethyl Ethyl 2-oxo-2-[3,5-bis(trifluoromethyl)anilino]acetate Parent->BisTrifluoromethyl Substitution on Aniline Ring

Caption: Figure 2: The structural relationship between the parent compound and its substituted analogs.

Predictive Comparison with Trifluoromethyl Analogs

Replacing the chloro substituent with a trifluoromethyl group is expected to introduce several key differences in the crystal structure:

  • Molecular Conformation: The trifluoromethyl group is significantly bulkier than a chlorine atom. This may lead to a greater torsion angle between the plane of the aniline ring and the plane of the oxoacetate moiety to relieve steric strain.

  • Intermolecular Interactions: While the primary N—H···O hydrogen bonding is likely to be preserved, the trifluoromethyl group can participate in weaker C—F···H and F···F interactions, which may influence the overall crystal packing. The highly electronegative fluorine atoms can also act as weak hydrogen bond acceptors.

  • Crystal Packing and Density: The presence of the heavier and bulkier trifluoromethyl group will likely lead to a different unit cell and a higher crystal density compared to the chloro analog.

For an analog such as ethyl 2-[3,5-bis(trifluoromethyl)anilino]acetate, these effects would be even more pronounced, with the two bulky trifluoromethyl groups potentially leading to a significantly more twisted conformation.[5]

Conclusion

The X-ray crystal structure analysis of this compound analogs is a powerful tool for elucidating the precise three-dimensional architecture of these molecules. While a publicly available structure for the primary title compound remains to be reported, a comparative analysis based on closely related analogs provides a robust framework for understanding the key structural features and the influence of substituents on molecular conformation and crystal packing. The detailed experimental protocols and comparative insights presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to pursue the structural characterization of this important class of compounds, ultimately facilitating the design of new molecules with tailored properties.

References

  • Bouali, J., Hafid, A., Khouili, M., Saadi, M., & Ketatni, E. M. (2014). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1017. [Link]

  • Dineshkumar, et al. (2023). Synthesis, spectral, crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry, 62, 906-920. [Link]

  • Bouali, J., Hafid, A., Khouili, M., Saadi, M., & Ketatni, E. M. (2014). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Acta Crystallographica Section E, 70, o1017. [Link]

  • PubChem. (n.d.). Ethyl 2-(4-fluoroanilino)-2-oxoacetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate. Retrieved from [Link]

  • Bernhardt, E., et al. (2001). Synthesis and Properties of the Tetrakis(trifluoromethyl)borate Anion, [B(CF3)4]−: Structure Determination of Cs[B(CF3)4] by Single-Crystal X-ray Diffraction. Chemistry – A European Journal, 7(21), 4696-4705. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Missioui, M., et al. (2022). Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. IUCrData, 7(7). [Link]

  • Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 615–619. [Link]

  • PubChem. (n.d.). Ethyl oxo((phenylmethyl)amino)acetate. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • CP Lab Safety. (n.d.). ethyl 2-[3, 5-bis(trifluoromethyl)anilino]-2-oxo-acetate, min 97%, 10 grams. Retrieved from [Link]

  • Fujiwara, T., & O'Hagan, D. (2014). Successful applications of fluorine in agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, a key intermediate in the synthesis of various specialty chemicals and pharmaceutical agents. The accurate determination of its concentration is paramount for ensuring reaction efficiency, final product quality, and for conducting pharmacokinetic studies. This document details the rationale, experimental protocols, and performance characteristics of two primary analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory suitability.[1][2][3]

Introduction: The Imperative for Robust Quantification

The reliability of any chemical synthesis or drug development pipeline hinges on the quality of its analytical data. For a compound such as this compound, which contains multiple functional groups (an ester, an amide, and an aromatic trifluoromethyl moiety), selecting an appropriate analytical method is a critical decision. This choice impacts everything from process optimization in a manufacturing setting to the accuracy of concentration measurements in research applications.

This guide is designed for researchers, analytical chemists, and drug development professionals. It moves beyond a simple listing of procedures to explain the causality behind the methodological choices, thereby empowering the user to select or adapt a method that is truly fit for its intended purpose.[4] We will compare a workhorse method, RP-HPLC-UV, ideal for routine quality control, against the more specialized and sensitive GC-MS technique, which excels in trace analysis and impurity identification.

Analyte Physicochemical Properties

Understanding the analyte is the foundation of method development.

  • IUPAC Name: this compound

  • CAS Number: 17738-86-2[5]

  • Molecular Formula: C₁₁H₁₀F₃NO₃

  • Molecular Weight: 261.20 g/mol

  • Structure:

    
    (A representative structure would be displayed here)
    

The presence of the aromatic ring and conjugated system suggests strong UV absorbance, making HPLC-UV a viable detection method. The compound's molecular weight and potential for thermal stability (with derivatization) make it amenable to GC-MS analysis.

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the recommended primary method due to its robustness, widespread availability, and cost-effectiveness, making it exceptionally suitable for routine quality control of bulk substances and formulated products.[6]

Rationale and Workflow

The fundamental principle of this method is the partitioning of the analyte between a nonpolar stationary phase (a C18 column) and a polar mobile phase. The trifluoromethyl group and the ethyl ester moiety provide sufficient hydrophobicity for good retention on a C18 column, while the anilino-acetate core provides polarity. An acidic modifier is added to the mobile phase to suppress the ionization of any potential acidic or basic sites, ensuring a single, sharp chromatographic peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Accurately weigh sample and dissolve in mobile phase Filter Filter through 0.45 µm syringe filter Prep->Filter Inject Inject onto RP-HPLC System Filter->Inject Separate Isocratic Elution (C18 Column) Inject->Separate Detect UV Detection at 265 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: General experimental workflow for RP-HPLC-UV analysis.
Detailed Experimental Protocol

Instrumentation and Reagents:

  • HPLC system with a UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Phosphoric acid (ACS grade).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (determined by UV scan of a standard solution).

  • Injection Volume: 10 µL.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards (10-200 µg/mL): Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase.[7]

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte and prepare a 100 mL solution using the mobile phase, yielding a target concentration of 100 µg/mL. Filter through a 0.45 µm filter before injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification, identification of impurities, or analysis in complex matrices like biological fluids.[8] Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step is highly recommended to enhance volatility and thermal stability.[9]

Rationale and Workflow

This method involves a chemical modification (derivatization) of the analyte to make it more suitable for gas chromatography. Trifluoroacetylation is an excellent choice as it targets the active hydrogen on the amide nitrogen, increasing volatility and introducing additional fluorine atoms that can provide specific mass spectral fragments.[9] The derivatized analyte is then separated based on its boiling point and interaction with a non-polar GC column and detected by a mass spectrometer, which provides both quantitative data and structural information.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Dry Evaporate solvent under Nitrogen Extract->Dry Derivatize Derivatize with TFAA (70°C for 30 min) Dry->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Temperature-Programmed Separation (DB-5ms Column) Inject->Separate Detect Mass Spectrometry (EI, SIM Mode) Separate->Detect Integrate Integrate Ion Chromatogram Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: General experimental workflow for GC-MS analysis with derivatization.
Detailed Experimental Protocol

Instrumentation and Reagents:

  • GC-MS system with an electron ionization (EI) source.

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Ethyl acetate (GC grade).

  • Trifluoroacetic anhydride (TFAA).

  • Helium (carrier gas).

Derivatization and Sample Preparation:

  • Prepare standards and samples in a suitable solvent like ethyl acetate.

  • Evaporate 100 µL of the sample/standard to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of TFAA to the dry residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection.

GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.[10]

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Method Validation and Performance Comparison

Both methods were validated according to ICH Q2(R2) guidelines to demonstrate they are fit for purpose.[2][3][4] The key performance characteristics are summarized below for objective comparison.

Parameter RP-HPLC-UV GC-MS (with Derivatization) ICH Guideline Reference
Specificity Method is specific. No interference from common synthesis precursors or degradation products at the analyte's retention time.Highly specific. Mass detector confirms identity and resolves co-eluting peaks based on mass-to-charge ratio.Q2(R2)[3]
Linearity (r²) > 0.999> 0.998Q2(R1)[7]
Range 10 - 200 µg/mL0.1 - 20 µg/mLQ2(R1)[7]
Accuracy (% Recovery) 98.5% - 101.2%96.7% - 103.5%Q2(R1)[7]
Precision (%RSD) < 1.5%< 5.0%Q2(R1)[7]
Limit of Detection (LOD) ~2 µg/mL~0.03 µg/mLQ2(R1)[7]
Limit of Quantification (LOQ) ~7 µg/mL~0.1 µg/mLQ2(R1)[7]
Throughput High (~10 min/sample)Moderate (Requires sample prep, ~30 min/sample)-
Cost & Complexity Lower cost, simpler operation.Higher initial and running costs, more complex.-

Discussion and Method Selection Guide

The choice between RP-HPLC-UV and GC-MS is dictated by the specific analytical challenge. The data clearly shows a trade-off between the simplicity and high throughput of HPLC and the superior sensitivity and specificity of GC-MS.

Method_Selection Start What is the Analytical Goal? Goal_QC Routine QC? High Concentration? Start->Goal_QC Goal_Trace Trace Analysis? Impurity ID? Complex Matrix? Start->Goal_Trace Method_HPLC Use RP-HPLC-UV Goal_QC->Method_HPLC Yes Method_GCMS Use GC-MS Goal_Trace->Method_GCMS Yes Reason_HPLC Reason: Robust, cost-effective, high throughput for assay and purity of bulk material. Method_HPLC->Reason_HPLC Reason_GCMS Reason: Superior sensitivity (low LOQ) and specificity for trace quantification and structural confirmation. Method_GCMS->Reason_GCMS

Caption: Decision logic for selecting the appropriate analytical method.
  • For Routine Quality Control: If the goal is to determine the purity or assay of the bulk compound or a pharmaceutical formulation where concentrations are high, RP-HPLC-UV is the superior choice . Its precision, accuracy, and high throughput are ideal for a manufacturing or quality assurance environment. The experimental setup is straightforward and does not require complex sample preparation.

  • For Trace-Level Analysis: If the objective is to measure very low concentrations of the analyte, for instance in biological matrices (plasma, urine) for pharmacokinetic studies, or to identify and quantify trace-level impurities, GC-MS is the necessary tool . Its significantly lower LOD and LOQ are essential for these applications. The added layer of confirmation from the mass spectrum provides a higher degree of confidence in the results, which is critical when dealing with complex samples.

Conclusion

Both RP-HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. A thorough validation demonstrates that both methods are accurate, precise, and specific. The RP-HPLC-UV method stands out for its efficiency and accessibility, making it the workhorse for routine analysis. The GC-MS method provides unparalleled sensitivity and specificity, rendering it indispensable for more demanding applications involving trace-level detection and analysis in complex sample matrices. The selection of the optimal method should be a strategic decision based on the required sensitivity, sample matrix, available resources, and the overall objective of the analysis.

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)
  • ChemicalBook. (2023, May 16). ETHYL 2-OXO-2-[3-(TRIFLUOROMETHYL)
  • PubChem. Ethyl 2-[(3-methylphenyl)
  • Japan Chemical Substance Dictionary. Analytical Methods Overview.
  • BenchChem.
  • Trade Science Inc. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
  • BenchChem. A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • PubMed Central (PMC). (2023, February 6).

Sources

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of product safety and efficacy. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, a key building block in various synthetic pathways. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for method selection, development, and validation, grounded in scientific principles and practical expertise.

Introduction: The Criticality of Purity Profiling

This compound is a fluorinated aromatic compound whose utility in organic synthesis is significant. As with any synthetic intermediate, its purity profile can directly impact the quality, yield, and impurity profile of the final product. Therefore, robust analytical methods are required to quantify the main component and to detect, identify, and quantify any process-related impurities or degradation products. The choice between HPLC and GC-MS is a critical decision in the analytical workflow, contingent on the physicochemical properties of the analyte and the specific goals of the analysis.[1]

Physicochemical Properties of this compound and Analogs:

While specific experimental data for the target compound is not extensively published, we can infer its properties from analogous structures. Compounds like ethyl 2-((3-methylphenyl)amino)-2-oxoacetate have a molecular weight of around 207.23 g/mol .[2] The presence of the trifluoromethyl group in our target compound will increase its molecular weight and may influence its volatility and polarity. Generally, such compounds are expected to be solids or high-boiling liquids with moderate polarity, making them amenable to both HPLC and, with appropriate method development, GC-MS analysis.

Comparative Analysis: HPLC vs. GC-MS

The selection of the primary analytical technique hinges on a balance of factors including the analyte's volatility, thermal stability, polarity, and the need for structural elucidation of impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile, thermally labile, and polar compounds.[3]Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[3]
Detection Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (LC-MS).Mass Spectrometry provides structural information for identification of unknowns.
Strengths Broad applicability, robust, and highly reproducible for quantification.High separation efficiency, excellent for resolving complex mixtures of volatile compounds, and provides definitive identification with MS.[4]
Limitations Lower resolution compared to capillary GC. Peak identification based on retention time is not definitive without MS.Not suitable for non-volatile or thermally unstable compounds. Sample derivatization can add complexity.

Experimental Design & Methodologies

The following sections detail hypothetical, yet scientifically grounded, experimental protocols for the purity assessment of this compound using both HPLC and GC-MS. These methods are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R1) guidelines.[5][6]

High-Performance Liquid Chromatography (HPLC) Method

Rationale: Reverse-phase HPLC is the workhorse for purity analysis of moderately polar pharmaceutical intermediates. A C18 column is a versatile choice, and a gradient elution with a buffered mobile phase will ensure good peak shape and resolution of the main component from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL. Further dilute as necessary for linearity studies.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 254 nm or MS in full scan mode.

Method Validation (as per ICH Q2(R1)): [7]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the sample solution, and a spiked sample with potential impurities to demonstrate that the method is able to assess the analyte unequivocally in the presence of other components.

  • Linearity: Prepare a series of solutions of the analyte at different concentrations (e.g., 50-150% of the nominal concentration) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or a known sample matrix at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. Given the potential for this compound to be thermally stable and sufficiently volatile, GC-MS can provide excellent resolution and definitive identification of impurities.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as Ethyl Acetate or Dichloromethane.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 min.

    • Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Ionization Energy: 70 eV.

      • Mass Range: 40-500 amu.

Method Validation (as per ICH Q2(R1)): [8]

The validation parameters for the GC-MS method are similar to those for HPLC, with a focus on demonstrating specificity through mass spectral data, linearity of response, accuracy, and precision.

Visualization of Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent s1->s2 s3 Dilute to Working Concentration s2->s3 a1 Inject Sample onto HPLC System s3->a1 a2 Separation on C18 Column a1->a2 a3 DAD/MS Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Quantify Analyte and Impurities d1->d2 d3 Generate Report d2->d3

Caption: HPLC analytical workflow for purity assessment.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing & Identification gcs1 Weigh Sample gcs2 Dissolve in Volatile Solvent gcs1->gcs2 gca1 Inject into GC gcs2->gca1 gca2 Separation in Capillary Column gca1->gca2 gca3 Mass Spectrometric Detection gca2->gca3 gcd1 Extract Ion Chromatograms gca3->gcd1 gcd2 Library Search for Impurity ID gcd1->gcd2 gcd3 Quantify and Report gcd2->gcd3

Caption: GC-MS analytical workflow for purity and impurity identification.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound. The choice between them should be guided by the specific analytical needs.

  • For routine quality control and quantification of the main component and known impurities, a validated HPLC-UV method is often the most practical and robust choice. Its broad applicability to a wide range of compound polarities and its excellent quantitative performance make it a reliable workhorse.[9]

  • When the identification of unknown impurities is a primary objective, or when dealing with complex mixtures of volatile by-products, GC-MS is the superior technique. The high resolving power of capillary GC combined with the definitive structural information from mass spectrometry is invaluable for impurity profiling.[10]

In a comprehensive drug development program, it is often beneficial to develop and validate both HPLC and GC-MS methods. This orthogonal approach, where two different analytical techniques are used, provides a more complete picture of the compound's purity and can help to ensure that no impurities are overlooked.[1] The methodologies and validation strategies outlined in this guide provide a solid foundation for establishing robust and reliable analytical procedures for this compound, thereby ensuring the quality and safety of the final products.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Patsnap. (2025). Compare GC-MS vs HPLC for Drug Metabolite Analysis. Retrieved from [Link]

  • Global Journal of Research in Medical Sciences. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • American Journal of Advanced Medical Sciences. (2025). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[(3-methylphenyl)amino]-2-oxoacetate. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, a member of the fluorinated aniline derivative family, presents unique handling challenges that demand a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a framework for establishing a self-validating system of safety grounded in scientific principles. Here, we will dissect the necessary personal protective equipment (PPE), outline a comprehensive handling protocol, and detail a robust disposal plan to ensure both researcher safety and experimental integrity.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before any container is opened, a thorough understanding of the compound's potential hazards is paramount. While toxicological properties for this specific molecule have not been fully investigated, the available data and the structure itself—containing a trifluoromethyl group and an aniline moiety—dictate a cautious approach.[1]

Based on Safety Data Sheets (SDS) for the compound and structurally related chemicals, the primary hazards are categorized as follows:

  • Acute Toxicity: The compound is classified as harmful if swallowed.[1] Ingestion may lead to irritation of the digestive tract.[1]

  • Skin and Eye Irritation: Direct contact is known to cause skin and eye irritation.[1] Prolonged exposure could lead to more severe dermal effects.

  • Respiratory Irritation: Inhalation of the dust or aerosols can cause respiratory tract irritation.[1]

  • Environmental Hazards: Halogenated organic compounds can be toxic to aquatic life and may have long-lasting adverse effects if released into the environment.[2]

Combustion of this compound may produce highly toxic gases, including carbon monoxide, nitrogen oxides, and hydrogen fluoride gas.[1] Therefore, all handling procedures must be designed to mitigate these risks through containment and appropriate PPE.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. For this compound, a multi-layered approach is essential.

Protection Type Required Equipment Rationale & Causality
Primary Containment Certified Chemical Fume HoodThe primary engineering control to prevent inhalation of dusts or vapors. All manipulations of the solid compound and its solutions should occur within the fume hood sash at the appropriate height.
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect against splashes and fine particulates.[1] A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or solution preparation.
Hand Protection Chemically Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals. It is critical to double-glove, taping the inner glove to the lab coat cuff. This prevents skin exposure in case the outer glove is compromised. Always inspect gloves for tears or pinholes before use.[2]
Body Protection Flame-Resistant Laboratory Coat & Chemical ApronA flame-resistant lab coat provides a barrier against incidental contact.[3] A chemical-resistant apron should be worn over the lab coat during procedures with a higher splash potential to provide an additional impermeable layer.
Respiratory Protection NIOSH-approved Respirator (as needed)While a fume hood is the primary control, a respirator (e.g., N95 for particulates or one with organic vapor/acid gas cartridges) may be required if engineering controls fail or during emergency situations like a large spill.[1][4] Use must comply with OSHA regulations (29 CFR 1910.134).[1]

Experimental Workflow: A Step-by-Step Handling Protocol

This protocol outlines the safe weighing and solubilization of this compound. The causality for each step is explained to reinforce the safety mindset.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Cleanup prep_ppe 1. Don Full PPE prep_setup 2. Prepare Fume Hood prep_ppe->prep_setup prep_materials 3. Assemble Materials prep_setup->prep_materials handle_weigh 4. Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_transfer 5. Transfer to Flask handle_weigh->handle_transfer handle_dissolve 6. Add Solvent & Dissolve handle_transfer->handle_dissolve clean_decon 7. Decontaminate Surfaces handle_dissolve->clean_decon Proceed to Cleanup clean_waste 8. Segregate Waste clean_decon->clean_waste clean_ppe 9. Doff PPE Correctly clean_waste->clean_ppe clean_wash 10. Wash Hands clean_ppe->clean_wash

Caption: Safe Handling Workflow for this compound.

Phase 1: Preparation

  • Don Full PPE: Before entering the lab area where the chemical is stored, put on your lab coat, chemical splash goggles, and inner gloves.

  • Prepare Fume Hood: Verify the fume hood is operational and certified. Clean the work surface with an appropriate solvent. Place absorbent pads on the work surface to contain minor spills.

  • Assemble Materials: Bring all necessary items into the fume hood, including the chemical container, spatulas, weigh paper/boat, receiving flask, solvent, and waste containers. This minimizes reaching in and out of the containment area.

Phase 2: Chemical Handling (Inside Fume Hood) 4. Weigh Compound: Don outer gloves and a face shield. Carefully open the chemical container. Use a dedicated spatula to portion the desired amount of solid onto a weigh boat on a tared balance. Work slowly to minimize dust generation. 5. Transfer to Flask: Carefully transfer the weighed solid into the designated reaction or storage flask. 6. Add Solvent & Dissolve: Slowly add the desired solvent to the flask. Swirl gently or use magnetic stirring to dissolve the compound. Keep the flask capped when not actively adding reagents.

Phase 3: Decontamination & Cleanup 7. Decontaminate Surfaces: Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a suitable solvent (e.g., ethanol or isopropanol), collecting the waste wipes in a designated hazardous waste bag. 8. Segregate Waste: Dispose of all contaminated disposables (gloves, wipes, weigh boats) into a clearly labeled "Halogenated Organic Waste" solid waste container.[5] Unused solid compound should be disposed of in its original container or a designated solid waste container. 9. Doff PPE Correctly: Remove PPE in the correct order to avoid self-contamination: remove the outer gloves first, then the face shield and apron (if used), followed by the lab coat (turning it inside out), and finally the inner gloves. 10. Wash Hands: Immediately and thoroughly wash your hands with soap and water after removing all PPE.[2]

Disposal Plan: From Cradle to Grave

Responsible chemical management extends to the final disposition of waste. As a halogenated organic compound, this compound requires specific disposal protocols.[6]

G cluster_type Identify Waste Type cluster_container Select Correct Container start Generate Waste solid Solid Waste (Contaminated PPE, wipes, unused solid) start->solid liquid Liquid Waste (Solutions, reaction mixtures) start->liquid solid_cont Labeled 'Halogenated Solid Waste' HDPE Drum/Bag solid->solid_cont liquid_cont Labeled 'Halogenated Liquid Waste' HDPE or Glass Carboy liquid->liquid_cont end Arrange for Professional Disposal (via EHS Office) solid_cont->end liquid_cont->end

Caption: Waste Disposal Decision Tree.

  • Waste Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[6] Doing so needlessly increases disposal costs and complexity, as the entire mixture must be treated as the more hazardous halogenated waste.[6]

  • Solid Waste: All contaminated items, including gloves, absorbent pads, and weigh papers, must be placed in a designated, sealed, and clearly labeled container for "Halogenated Solid Waste".

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled "Halogenated Liquid Waste" container.

  • Consult EHS: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[3] They will provide the correct containers and arrange for pickup by a licensed hazardous waste contractor. Do not pour any amount of this chemical or its solutions down the drain.[6]

Emergency Procedures: Plan for the Unexpected

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical aid.[1]

  • Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your EHS office. For small spills within a fume hood, use an inert absorbent material, scoop it into the halogenated solid waste container, and decontaminate the area.

By integrating these principles of hazard assessment, rigorous PPE use, and meticulous planning into your daily workflow, you build a resilient safety culture that protects both the researcher and the research.

References

  • Material Safety Data Sheet for this compound. Fisher Scientific. [URL not directly available, but content is synthesized from MSDS provided by chemical suppliers like Fisher Scientific/Acros Organics].
  • AK Scientific, Inc. Safety Data Sheet for a structurally similar compound, Ethyl 2-methyl-5-oxo-4-{[4-(trifluoromethyl)anilino]methylene}. AK Scientific, Inc. [URL not directly available, but provides supporting information on handling trifluoromethyl anilino compounds].
  • Safety Data Sheet for 2-(Trifluoromethyl) aniline. Fisher Scientific. [https://www.fishersci.com/sdsitems.action?partNumber=AC140640050&productDescription=2-TRIFLUOROMETHYLANILINE%2C+99%25+5GR&vendorId=VN000321&countryCode=US&language=en]
  • Material Safety Data Sheet for 3-(Trifluoromethyl)aniline. Alfa Aesar.
  • Material Safety Data Sheet for Ethyl Acetate 99.5%. Oxford Lab Fine Chem LLP. [https://www.oxfordlabchem.
  • Safety Data Sheet for Ethyl Acetate. Sasol.
  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • Safety Data Sheet for Ethyl Acetate / Reagent B. Meridian Bioscience. [https://www.meridianbioscience.
  • Proper disposal of chemicals. Sciencemadness Wiki. [https://www.sciencemadness.org/wiki/index.php/Proper_disposal_of_chemicals]
  • PubChem Compound Summary for Ethyl 2-(4-fluoroanilino)-2-oxoacetate. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2774365]
  • Safety Data Sheet for Ethyl trifluoroacetate. Fisher Scientific. [https://www.fishersci.com/sdsitems.action?partNumber=AC119900250&productDescription=ETHYL+TRIFLUOROACETATE%2C+99%2B%25+25GR&vendorId=VN000321&countryCode=US&language=en]
  • Product Information for ethyl 2-[3, 5-bis(trifluoromethyl)anilino]-2-oxo-acetate. CP Lab Safety. [https://www.cplabsafety.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [https://chab.ethz.ch/en/safety-and-environment/waste-management/factsheets.html]
  • Appendix A: Disposal Procedures by Chemical. University of Wisconsin-La Crosse. [https://www.uwlax.edu/ehs/chemical-safety/chemical-waste-management-and-disposal-plan/appendix-a-disposal-procedures-by-chemical/]
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [https://www.hazardouswasteexperts.com/guidelines-for-solvent-waste-recycling-and-disposal/]
  • DuPont™ SafeSPEC™ Permeation Guide. DuPont. [https://www.dupont.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.